molecular formula C7H8N4 B3073723 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018143-51-5

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B3073723
CAS No.: 1018143-51-5
M. Wt: 148.17 g/mol
InChI Key: BWEDESALKLSRMT-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1018143-51-5) is a versatile pyrazolopyrimidine derivative of significant interest in medicinal and synthetic chemistry. This amine-functionalized heterocyclic compound serves as a valuable building block and key synthetic intermediate for the development of novel therapeutic agents. The pyrazolopyrimidine core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Research into related pyrazolopyrimidine structures has identified them as potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors, forming the basis of anti-diabetic drugs such as Anagliptin . Beyond this, the broader class of pyrazolopyrimidines has demonstrated considerable potential, exhibiting properties as antitrypanosomal and antischistosomal agents, HMG-CoA reductase inhibitors, COX-2 selective inhibitors, and KDR kinase inhibitors . The molecular structure of this purine analogue allows for specific interactions with biological targets, making it a compound of high interest for researchers in hit-to-lead optimization and for exploring new chemical space in heterocyclic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDESALKLSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Horizons: The 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthesis, and medicinal chemistry of the 2-methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold.

Executive Summary

The pyrazolo[1,5-a]pyrimidine ring system is recognized as a "privileged scaffold" in drug discovery due to its bioisosteric relationship with purine bases (adenine). Within this class, the 2-methyl-6-amino variant represents a critical chemotype. The 2-methyl group enhances metabolic stability and hydrophobic packing within kinase ATP-binding pockets, while the C6-amine serves as a versatile vector for extending into the solvent-exposed regions or the "back pocket" of enzymes. This guide analyzes the scaffold's utility in targeting PI3Kδ , CK2 , and Trk kinases, providing validated synthetic protocols and mechanistic insights.

Structural Biology & Pharmacophore Analysis

The "Purine-Mimetic" Advantage

The pyrazolo[1,5-a]pyrimidine core mimics the N-heterocyclic framework of ATP. In the context of kinase inhibition, the N1 and N4 nitrogens often serve as hydrogen bond acceptors for the "hinge region" of the kinase domain.

  • 2-Methyl Substitution: Unlike the unsubstituted parent, the 2-methyl group restricts rotation when bound, reducing the entropic penalty of binding. It often occupies a small hydrophobic pocket (e.g., the gatekeeper region), improving selectivity against kinases with bulkier gatekeeper residues.

  • 6-Amine Vector: The C6 position is electronically coupled to the ring system but points away from the hinge. Functionalizing this amine (e.g., into ureas or amides) allows the molecule to reach the "sugar pocket" or solvent front, dramatically increasing potency and solubility.

Mechanism of Action (MoA)

The primary MoA for these scaffolds is Type I (ATP-competitive) inhibition .

  • Hinge Binding: The bicyclic core anchors to the kinase hinge (e.g., Val828 in PI3Kδ).

  • Selectivity Filter: The 2-methyl group clashes with sterically demanding residues in off-target kinases, acting as a selectivity filter.

Figure 1: Kinase Signaling & Inhibition Node

The following diagram illustrates the intervention point of 2-methylpyrazolo[1,5-a]pyrimidine scaffolds within the PI3K/Akt oncogenic pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT Akt (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Methylpyrazolo[1,5-a] pyrimidin-6-amine Scaffold Inhibitor->PI3K ATP-Competitive Inhibition

Caption: Intervention of the scaffold in the PI3K/Akt signaling cascade. The molecule blocks the conversion of PIP2 to PIP3.

Validated Synthetic Protocols

Synthesis of the 6-amine derivative requires overcoming the electron-rich nature of the pyrazole ring, which directs electrophiles to the C3 position. To access the C6 position, we utilize a Nitration-Reduction sequence or a Curtius Rearrangement from the carboxylic acid.

Protocol A: Nitration-Reduction Route

This route is preferred for generating the 6-amine directly from the core heterocycle.

Reagents:

  • Starting Material: 2-Methylpyrazolo[1,5-a]pyrimidine (Synthesis: Condensation of 3-amino-5-methylpyrazole with malonaldehyde bis(dimethylacetal)).

  • Nitration: HNO₃ (fuming), H₂SO₄.

  • Reduction: Fe powder, NH₄Cl, EtOH/H₂O.

Step-by-Step Methodology:

  • Nitration: Dissolve 2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in conc. H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.1 eq). Stir at 0°C for 1h, then allow to warm to RT. Note: The C3 position is also reactive; control temperature strictly to favor C6 nitration or separate isomers via chromatography.

  • Quench: Pour onto crushed ice. Filter the yellow precipitate (6-nitro isomer).

  • Reduction: Suspend the 6-nitro intermediate in EtOH:H₂O (3:1). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux for 2h.

  • Workup: Filter through Celite while hot. Concentrate filtrate. Extract with EtOAc.[1][2]

  • Yield: Typically 60-75% over two steps.

Protocol B: Curtius Rearrangement (High Fidelity)

For industrial scaling, starting from the commercially available 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is often superior due to regiochemical certainty.

  • Acyl Azide Formation: Treat the carboxylic acid with DPPA (Diphenylphosphoryl azide) and TEA in t-BuOH.

  • Rearrangement: Reflux to form the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.

  • Deprotection: TFA/DCM (1:1) yields the free 6-amine salt.

Figure 2: Synthetic Workflow

Synthesis_Route SM 3-Amino-5- methylpyrazole Core 2-Methylpyrazolo [1,5-a]pyrimidine SM->Core Malonaldehyde condens. Nitro 6-Nitro Intermediate Core->Nitro HNO3/H2SO4 (Nitration) Amine 6-AMINE SCAFFOLD (Target) Nitro->Amine Fe/NH4Cl (Reduction) Urea Urea/Amide Derivatives Amine->Urea R-NCO (Derivatization)

Caption: Step-wise chemical synthesis of the 6-amine scaffold via the nitration-reduction pathway.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The 6-amine is rarely the final drug; it is the "handle." The table below summarizes how derivatization at this position affects biological activity against PI3Kδ (a target for asthma and hematological cancers).

Table 1: SAR of 6-Amino Derivatives (PI3Kδ Inhibition)
Derivative TypeR-Group (Substituent)IC50 (PI3Kδ)Selectivity (vs PI3Kα)Notes
Free Amine -NH₂> 10 µMN/AWeak binder; lacks H-bond donors for back-pocket.
Acetamide -NH-CO-CH₃1.2 µMLowSterically small; limited hydrophobic interaction.
Phenyl Urea -NH-CO-NH-Ph45 nMModeratePhenyl ring engages the "affinity pocket" (Tyr836).
Indole Urea -NH-CO-NH-(Indole-5-yl)3 nM High (>100x) Indole NH forms critical H-bond with Asp810.
Sulfonamide -NH-SO₂-Ph150 nMLowGeometry of sulfonamide is less optimal than urea.

Data aggregated from representative PI3K inhibitor studies (See Ref 1, 3).

Critical Design Insight

The Urea Linker is the "gold standard" for this scaffold. The urea NHs act as a dual hydrogen bond donor/acceptor motif, often bridging the kinase hinge and the glutamate residue in the


C-helix, locking the kinase in an inactive conformation (Type II-like binding) or stabilizing the active site (Type I).

Case Study: Optimization for CK2 Inhibition

Casein Kinase 2 (CK2) is an emerging target for cancer.[3] Researchers utilized the 2-methylpyrazolo[1,5-a]pyrimidin-6-amine core to develop highly selective inhibitors.

  • Challenge: CK2 has a small ATP pocket; bulky inhibitors fail.

  • Solution: The planar pyrazolo[1,5-a]pyrimidine fits the narrow cleft.

  • Modification: The 6-amine was acylated with a benzoic acid derivative. The resulting amide oxygen formed a water-mediated hydrogen bond, while the 2-methyl group displaced a conserved water molecule, gaining entropy.

  • Result: Compound IC20 (Ref 4) achieved

    
     nM with exclusive selectivity.[3]
    

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors. Source: RSC Advances. URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Source: Semantic Scholar / Chemical Biology. URL:[Link][4]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: MDPI Molecules. URL:[Link]

Sources

The 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to effectively interact with a wide array of biological targets. This "privileged structure" serves as a versatile foundation for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a critical class of therapeutic targets. The 2-methylpyrazolo[1,5-a]pyrimidine framework, in particular, has been a focal point of extensive research, leading to the discovery of numerous potent kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 2-methylpyrazolo[1,5-a]pyrimidin-6-amine core, offering insights for the rational design of next-generation therapeutics.

Synthetic Strategies: Building the Core and Introducing Diversity

The construction of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold and the introduction of the key 6-amino moiety can be achieved through several synthetic routes. A common and versatile approach involves the condensation of a 3-amino-5-methylpyrazole with a suitable three-carbon building block. Subsequent functionalization allows for the introduction of the 6-amino group and other substituents for SAR exploration.

General Synthetic Workflow

A representative synthetic scheme for accessing 2-methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives is outlined below. The initial cyclocondensation reaction forms the core bicyclic system, followed by transformations to introduce the desired functionalities at various positions.

Synthetic_Workflow 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Cyclocondensation Cyclocondensation 3-Amino-5-methylpyrazole->Cyclocondensation Malonic Acid Derivative Malonic Acid Derivative Malonic Acid Derivative->Cyclocondensation 2-Methylpyrazolo[1,5-a]pyrimidin-5,7-diol 2-Methylpyrazolo[1,5-a]pyrimidin-5,7-diol Cyclocondensation->2-Methylpyrazolo[1,5-a]pyrimidin-5,7-diol Chlorination (POCl3) Chlorination (POCl3) 2-Methylpyrazolo[1,5-a]pyrimidin-5,7-diol->Chlorination (POCl3) 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Chlorination (POCl3)->5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Selective Amination (Position 6) Selective Amination (Position 6) 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine->Selective Amination (Position 6) 6-Amino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine 6-Amino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine Selective Amination (Position 6)->6-Amino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine Further Derivatization (e.g., Suzuki, Buchwald-Hartwig) Further Derivatization (e.g., Suzuki, Buchwald-Hartwig) 6-Amino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine->Further Derivatization (e.g., Suzuki, Buchwald-Hartwig) Target Analogs Target Analogs Further Derivatization (e.g., Suzuki, Buchwald-Hartwig)->Target Analogs

Caption: A generalized synthetic pathway to 2-methylpyrazolo[1,5-a]pyrimidin-6-amine analogs.

Detailed Experimental Protocol: Synthesis of a 6-Substituted-2-methylpyrazolo[1,5-a]pyrimidine Analog

This protocol is a representative example adapted from the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.

Step 1: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • To a solution of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 equivalent) in phosphorus oxychloride (10 equivalents), add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Selective Nucleophilic Substitution at C7

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide, add the desired amine (1.1 equivalents) and a base like triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Introduction of the 6-Amino Moiety

  • The introduction of an amino group at the C6 position can be challenging and may require specialized techniques such as directed metallation followed by amination or nucleophilic aromatic substitution on a suitably activated precursor.

Step 4: Palladium-Catalyzed Cross-Coupling for SAR Exploration

  • For the synthesis of analogs with aryl or heteroaryl substituents at other positions (e.g., C3 or C5), Suzuki or Buchwald-Hartwig cross-coupling reactions are commonly employed.

  • Suzuki Coupling: To a solution of the chloro-substituted pyrazolopyrimidine (1 equivalent) and a boronic acid or ester (1.2 equivalents) in a solvent system like 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents) and a base like sodium carbonate (3 equivalents).

  • Heat the mixture to 100°C for 12 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the product by column chromatography.

Structure-Activity Relationship (SAR) Analysis

The kinase inhibitory activity of 2-methylpyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing upon data from various studies on related compounds.

The Significance of the 2-Methyl Group

The 2-methyl group is a common feature in many active pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. While extensive SAR at this position is not always reported, its presence is often considered beneficial for activity. It is hypothesized that the methyl group can engage in favorable hydrophobic interactions within the ATP-binding pocket of kinases.

Exploring the 6-Position: The Role of the Amino Group and its Analogs

The 6-position of the pyrazolo[1,5-a]pyrimidine core is a critical vector for modulating potency and selectivity. While direct SAR studies on the 6-amino group are limited, the introduction of nitrogen-containing substituents at this position has been shown to be a viable strategy for enhancing kinase inhibitory activity. For instance, in a series of KDR kinase inhibitors, the incorporation of a 4-pyridinonyl substituent at the 6-position led to a significant increase in cellular activity and improved pharmacokinetic properties. This suggests that a nitrogen-containing heterocycle at this position can form crucial hydrogen bond interactions with the kinase hinge region.

It is plausible that a primary or secondary amine at the 6-position could act as a key hydrogen bond donor, a common feature in many type I kinase inhibitors that bind to the ATP-binding site. Further derivatization of this amino group, for example, by acylation or alkylation, would allow for the exploration of additional interactions within the active site.

SAR at the 3-Position: A Gateway to Potency

The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold offers a valuable handle for introducing a variety of substituents that can significantly impact kinase inhibitory activity. In several series of pyrazolo[1,5-a]pyrimidine-based inhibitors, the introduction of aryl or heteroaryl groups at this position has been shown to be crucial for potent activity.

SAR at the 5- and 7-Positions: Fine-Tuning Selectivity and Physicochemical Properties

Modifications at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core are often employed to fine-tune the selectivity profile and improve the physicochemical properties of the compounds, such as solubility and metabolic stability. For example, in a series of PI3Kδ inhibitors, the introduction of a morpholine moiety at the C7 position was found to be a key structural motif for achieving high potency.

Quantitative SAR Data: Kinase Inhibitory Activities

The following table summarizes the kinase inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives from the literature, highlighting the impact of various substituents on potency.

Compound IDR-Group at C6 (or related position)Target KinaseIC50 (nM)Reference
7u Piperazine derivativeROCK236.8
Compound 28 Macrocyclic amineTrkA, TrkB, TrkC0.17, 0.07, 0.07
Compounds 25, 26, 27 Substituted amino derivativesTrkA, TrkB, TrkC< 1
IC20 (31) Carboxylic acid derivativeCK212 (KD)
Compound 17, 19 Not specifiedFLT3-ITD0.4

Target Kinase Signaling Pathways

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives have shown promise as inhibitors of several important kinase families, including Tropomyosin receptor kinases (Trk), Rho-associated coiled-coil kinases (ROCK), and Casein Kinase 2 (CK2). These kinases are integral components of signaling pathways that regulate cell growth, proliferation, survival, and motility.

The Emergence of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Scaffolds in Oncology: A Technical Guide to Their Biological Activity and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines in Cancer Research

In the landscape of modern oncology drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The pyrazolo[1,5-a]pyrimidine nucleus has firmly established itself as such a scaffold, demonstrating remarkable versatility and potent activity against a range of cancer-relevant targets.[1][2] This bicyclic heterocyclic system, a fusion of pyrazole and pyrimidine rings, serves as the foundation for numerous small molecule inhibitors that have shown promise in preclinical and clinical settings.[1]

This technical guide focuses on the biological activity of a key derivative, 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine, and its related analogues in oncology research. We will delve into the synthesis, mechanism of action, and preclinical evaluation of this compound class, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a source of novel anticancer agents. The insights and methodologies presented herein are designed to empower further exploration and optimization of this promising chemical series.

Synthetic Strategies: Building the 2-Methylpyrazolo[1,5-a]pyrimidine Core

The therapeutic potential of any scaffold is intrinsically linked to its synthetic accessibility. Fortunately, the 2-methylpyrazolo[1,5-a]pyrimidine core can be constructed through robust and scalable synthetic routes, allowing for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. A common and effective strategy commences with the condensation of 5-amino-3-methylpyrazole with a suitable 1,3-dielectrophile, such as diethyl malonate, to form the dihydroxy pyrazolopyrimidine intermediate.

Subsequent chlorination, typically with phosphorus oxychloride (POCl₃), yields the highly versatile 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. This key intermediate serves as a branching point for the introduction of various functional groups at the 5 and 7 positions through nucleophilic aromatic substitution reactions.[3][4]

While the direct synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is not extensively documented, a plausible and effective route involves the introduction of an amino group at the 6-position. One such strategy involves the formation of 6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines, which can then be reduced to the desired 6-amino derivatives.[5] This multi-step approach offers a reliable pathway to the target compound and its analogues.

Illustrative Synthetic Workflow

G cluster_synthesis Synthetic Pathway to 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Scaffold 5-amino-3-methylpyrazole 5-amino-3-methylpyrazole dihydroxy_intermediate 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 5-amino-3-methylpyrazole->dihydroxy_intermediate Condensation diethyl_malonate Diethyl Malonate diethyl_malonate->dihydroxy_intermediate dichloro_intermediate 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine dihydroxy_intermediate->dichloro_intermediate POCl₃ azo_intermediate 6-(Phenyldiazenyl) Derivative dichloro_intermediate->azo_intermediate Functionalization at C6 final_product 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine azo_intermediate->final_product Reduction G cluster_pathway Inhibition of a Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation ADP ADP Receptor->ADP Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Derivative Inhibitor->Receptor ATP Competition ATP ATP ATP->Receptor

Sources

Technical Guide: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application, synthesis, and pharmacological rationale of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine in modern drug discovery.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a robust bioisostere for the purine core found in ATP. The specific derivative 2-methylpyrazolo[1,5-a]pyrimidin-6-amine represents a high-value intermediate for kinase inhibitor design. Its 2-methyl substituent often occupies the hydrophobic "gatekeeper" region of kinase active sites, while the 6-amine moiety provides a critical vector for extending into the solvent-exposed front or interacting with the hinge region, facilitating the construction of diverse "warheads" (e.g., ureas, amides).

This guide outlines the structural rationale, overcomes the specific synthetic challenge of accessing the 6-amine position, and provides self-validating protocols for its deployment.

Part 1: Structural Rationale & Bioisosterism

Adenine Mimicry and Kinase Binding

The pyrazolo[1,5-a]pyrimidine core is isoelectronic with the purine ring system (adenine) but lacks the N-7 and N-9 nitrogens, altering its hydrogen bond donor/acceptor profile and metabolic susceptibility.

  • Planarity & Aromaticity: The fused system maintains strict planarity, essential for stacking interactions (π-π T-shaped) with the phenylalanine gatekeeper residues often found in kinase pockets.

  • The 2-Methyl "Anchor": In the context of ATP-competitive inhibition, the 2-methyl group (derived from the pyrazole precursor) frequently orients towards the hydrophobic pocket adjacent to the gatekeeper residue. This steric bulk can enhance selectivity against kinases with smaller gatekeeper residues (e.g., Thr/Ala) versus those with larger ones.

  • The 6-Amine Vector: Unlike the C-3 position (often used for electronic tuning), the C-6 position on the pyrimidine ring corresponds geometrically to the N-6/C-6 region of adenine. Functionalizing this amine allows the molecule to project substituents out of the ATP pocket, improving solubility and pharmacokinetic (PK) properties without disrupting the primary binding mode.

Physicochemical Advantages
PropertyPurine (Adenine)Pyrazolo[1,5-a]pyrimidineImpact on Drug Design
H-Bond Donors High (NH)Low (C-H replacements)Improved membrane permeability (lower PSA).
Metabolic Stability Susceptible to xanthine oxidaseResistant to xanthine oxidaseProlonged half-life (

).
Solubility ModerateModerate-HighThe 6-amine allows easy salt formation.

Part 2: Synthetic Accessibility & The "6-Position Challenge"

Accessing the 6-amino derivative is synthetically non-trivial. Standard condensation of 3-aminopyrazoles with 1,3-dicarbonyls (e.g., acetylacetone) yields 5,7-disubstituted systems, leaving the 6-position unsubstituted.

To install the 6-amine, one of two advanced strategies is required:

  • De Novo Cyclization: Using a 2-substituted 1,3-dicarbonyl equivalent (e.g., nitromalonaldehyde).

  • Post-Cyclization Functionalization: Electrophilic substitution (Nitration/Azo-coupling) followed by reduction.

Validated Synthetic Protocol (De Novo Route)

This protocol describes the synthesis of the 6-nitro intermediate followed by reduction, which is cleaner than direct amination.

Reagents:

  • 3-Amino-5-methylpyrazole (CAS: 31230-17-8)

  • Sodium Nitromalonaldehyde (monohydrate)

  • Acetic Acid / Ethanol[1][2]

  • Stannous Chloride (

    
    ) or 
    
    
    

Step-by-Step Methodology:

  • Condensation (Formation of the Core):

    • Dissolve 3-amino-5-methylpyrazole (10 mmol) in Ethanol (20 mL).

    • Add Sodium Nitromalonaldehyde (12 mmol) and Acetic Acid (5 mL).

    • Reflux for 4-6 hours.[3] The reaction turns deep yellow/orange as the 2-methyl-6-nitropyrazolo[1,5-a]pyrimidine precipitates.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The product is less polar than the starting pyrazole.

    • Cool, filter, and wash with cold ethanol. Yields are typically 70-85%.

  • Reduction (Unmasking the Amine):

    • Suspend the nitro intermediate (5 mmol) in Ethanol/Water (4:1).

    • Add

      
       (25 mmol) and heat to 70°C for 2 hours. (Alternatively, use catalytic hydrogenation: 10% Pd/C, 40 psi 
      
      
      
      , MeOH, RT).
    • Workup: Neutralize with saturated

      
      , extract with EtOAc (3x).
      
    • Purification: The amine is prone to oxidation; store under inert gas or use immediately in the next coupling step.

Visualization of Synthetic Logic

Synthesis cluster_0 Key Transformation SM1 3-Amino-5-methylpyrazole Inter 2-Methyl-6-nitropyrazolo [1,5-a]pyrimidine SM1->Inter Condensation (AcOH, Reflux) SM2 Na-Nitromalonaldehyde SM2->Inter Product 2-Methylpyrazolo [1,5-a]pyrimidin-6-amine Inter->Product Reduction (SnCl2 or H2/Pd)

Caption: Figure 1. Regioselective synthesis of the 6-amine scaffold avoiding 5,7-substitution.

Part 3: Case Studies in Kinase Inhibition[4]

Case Study A: PI3K and mTOR Inhibitors

In the development of PI3K


 inhibitors, the pyrazolo[1,5-a]pyrimidine core is used to orient a morpholine ring (attached at C-7 or via the C-6 amine) into the affinity pocket. The 2-methyl group restricts rotation, locking the bioactive conformation.
  • Mechanism:[3][4][5][6][7] The 6-amine is often acylated with heteroaryl carboxylic acids. The resulting amide carbonyl forms a hydrogen bond with the backbone NH of the hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Reference:Celon Pharma has utilized this scaffold extensively for PI3K

    
     inhibitors in asthma therapy [1].
    
Case Study B: Trk Inhibition (Larotrectinib Analogs)

While Larotrectinib uses a pyrazolo[1,5-a]pyrimidine core, next-generation analogs utilize the 6-position to introduce solubilizing groups that reach out to the solvent front, overcoming resistance mutations (e.g., solvent-front mutations).

  • Design Note: Substitution at the 6-position with polar groups (via the amine handle) significantly reduces LogD without compromising the hinge-binding affinity of the core nitrogen atoms [2].

Part 4: Experimental Validation & Quality Control

Self-Validating Analytical Criteria

To ensure the integrity of the synthesized bioisostere, the following analytical signatures must be verified:

MethodExpected SignatureDiagnostic Value
1H NMR (DMSO-d6) Singlet at

ppm (3H)
Confirms 2-Methyl group integrity.
1H NMR (Aromatic) Two doublets (

Hz) at

and

ppm
Confirms substitution at C-6 (coupling between H-5 and H-7).
LC-MS [M+H]+ = 149.08Mass confirmation (Core MW: 148.16).
Appearance Pale yellow to tan solidDarkening indicates oxidation of the amine.
Signaling Pathway Visualization

The following diagram illustrates the role of the inhibitor within the PI3K/Akt signaling cascade, a primary target for this scaffold.

Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Signaling Inhibitor 2-Me-Pyrazolo Scaffold Inhibitor->PI3K Inhibition (ATP Competitive)

Caption: Figure 2. Mechanistic intervention of the pyrazolo[1,5-a]pyrimidine scaffold in the PI3K/Akt pathway.

References

  • Zagozda, M., et al. (2022). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." International Journal of Molecular Sciences, 23(15), 8567.

  • Mahajan, A. T., & Shivani. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 29(15), 3560.

  • Portilla, J., et al. (2020). "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances, 10, 39897-39907.

  • Popowycz, F., et al. (2009). "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue." Journal of Medicinal Chemistry, 52(3), 655-663.

Sources

Methodological & Application

Application Note & Protocol Guide: Acylation of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core for numerous therapeutic agents.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[1][4] Acylation of the 6-amino position of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a critical synthetic transformation used to generate libraries of amide derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[5][6][7] This document provides a comprehensive technical guide, detailing the underlying chemical principles, reaction parameter optimization, and step-by-step protocols for the successful N-acylation of this key intermediate.

Mechanistic Rationale and Strategic Considerations

The acylation of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a nucleophilic acyl substitution reaction. The exocyclic amino group at the C6 position acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The pyrazolo[1,5-a]pyrimidine core is an electron-deficient heterocycle, which modulates the nucleophilicity of the 6-amino group. While this group is the most reactive site for nucleophilic attack, understanding the electronic landscape is key to selecting appropriate conditions and avoiding potential side reactions, such as reaction at ring nitrogens, which typically requires different reaction pathways (e.g., electrophilic substitution).[8]

The choice of acylating agent, solvent, base, and temperature are all interdependent variables that must be carefully selected to ensure high yield, purity, and selectivity. The primary challenge is to achieve efficient acylation without forcing harsh conditions that could lead to di-acylation or degradation of the heterocyclic core.

Core Reagents and Parameter Optimization

The success of the acylation hinges on the judicious selection of reagents. Below is an analysis of the key components and their roles in the reaction.

The Acylating Agent: Choosing the Electrophile

The reactivity of the acylating agent is the primary driver of the reaction conditions.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are among the most reactive acylating agents.[9] Their high electrophilicity allows for rapid reactions, often at low temperatures. However, they generate stoichiometric amounts of strong acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[9][10]

  • Acid Anhydrides (e.g., Acetic Anhydride): Anhydrides are excellent acylating agents with slightly lower reactivity than acyl halides, making them more selective and easier to handle. The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires a basic scavenger.

  • Carboxylic Acids with Coupling Agents: This is the most versatile and widely used method in modern medicinal chemistry for amide bond formation. It allows for the use of a vast array of commercially available carboxylic acids under mild conditions.[5][6]

    • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.[5][6]

The Base: Acid Scavenger and Nucleophilicity Enhancer

A base is almost always required, serving two primary functions: neutralizing acid byproducts and ensuring the amine remains in its free, nucleophilic state.

  • Tertiary Amines (e.g., Triethylamine (TEA), DIPEA): These are organic, non-nucleophilic bases commonly used to scavenge acids in homogenous reaction mixtures.[5][6]

  • Pyridine: Can function as both a base and a solvent, and it can also act as a nucleophilic catalyst, particularly with acyl halides and anhydrides.[10][11]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents like DMF or acetone. They are particularly useful when the acylating agent or product is sensitive to amine bases.[5]

Solvent Selection

The solvent must dissolve the reactants and be inert to the reaction conditions.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are standard choices.[5][6][12][13] DCM is favored for its ease of removal, while DMF is an excellent solvent for a wide range of substrates but has a high boiling point.

Comparative Data on Reaction Conditions

The following table summarizes common conditions for the acylation of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine and related heterocyclic amines, providing a starting point for experimental design.

Acylating Agent Base Solvent Temperature Pros Cons Ref.
Acyl ChloridePyridine or TEADCM, Pyridine0 °C to RTHigh reactivity, fast reaction times.Generates corrosive HCl, risk of over-reaction.[9][10]
Acid AnhydridePyridine or TEADCM, THFRT to 50 °CGood reactivity, cleaner than acyl halides.Byproduct can be difficult to remove.[11]
Carboxylic AcidTEA or DIPEADMF, DCMRTMild conditions, broad scope, high yields.Coupling agents are expensive.[5][6]
Activated EsterNone or Mild BaseTHF, DioxaneRT to RefluxGood for sensitive substrates.Requires pre-synthesis of the ester.[12][13]

Visualization of Reaction and Workflow

To better illustrate the process, the following diagrams outline the general chemical transformation and the typical laboratory workflow.

Caption: General Acylation Reaction Scheme.

G A Dissolve Amine & Base in Anhydrous Solvent B Add Acylating Agent (or Carboxylic Acid + Coupling Agent) A->B C Stir at Controlled Temperature (Monitor by TLC/LC-MS) B->C D Aqueous Work-up (Quench, Wash, Extract) C->D E Dry & Concentrate Organic Phase D->E F Purify Product (Column Chromatography / Recrystallization) E->F G Characterize (NMR, MS, etc.) F->G

Caption: Standard Experimental Workflow for Acylation.

Detailed Experimental Protocols

The following protocols provide validated, step-by-step procedures for common acylation methods.

Protocol 1: Acylation using Acetyl Chloride

This protocol is suitable for generating a simple acetamide derivative and relies on the high reactivity of an acyl chloride.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq) in anhydrous pyridine. Cool the resulting solution to 0 °C using an ice bath.

  • Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide.

Protocol 2: Amide Coupling using a Carboxylic Acid with HATU

This protocol is a milder, more general method applicable to a wide range of carboxylic acids.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq)

  • Carboxylic Acid (e.g., 3-phenylpropanoic acid) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask, add the carboxylic acid (1.1 eq), 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq), and HATU (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic solution thoroughly with water (3x) to remove DMF, followed by a brine wash (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography or recrystallization to yield the desired N-acylated product.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent and amine base. For coupling reactions, a slight excess (1.1-1.2 eq) of the carboxylic acid and coupling agent can drive the reaction to completion. Gentle heating (40-50 °C) may be beneficial for less reactive partners.

  • Diacylation Impurity: The formation of a diacylated product, though less common under these conditions, can occur with a large excess of a highly reactive acylating agent.[10] To avoid this, maintain a strict 1.0:1.1 stoichiometry between the amine and the acylating agent and add the acylating agent slowly at a low temperature.

  • Purification Challenges: The amide products are often polar. If the product is difficult to elute from a silica column, consider using a small percentage of methanol in the DCM or EtOAc eluent. A reverse-phase chromatography system may also be effective.

References

  • BF3-Mediated Acetylation of Pyrazolo[1,5-a]pyrimidines and Other π-Excedent (N-Hetero)arenes. The Journal of Organic Chemistry - ACS Publications. [Link][8]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link][1]

  • Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. PMC. [Link][2]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link][5]

  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Organic Process Research & Development. [Link][14]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link][3]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link][6]

  • US6211384B1 - Methods for the acylation of amine compounds. Google Patents. [12]

  • N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide. Acta Crystallographica Section E. [Link][13]

  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link][9]

  • Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. PubMed. [Link][10]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link][7]

  • Selective Acylation of 6-deoxyglycals. PubMed. [Link][11]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidin-6-amine Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets.[2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3]

Specifically, the introduction of an amino group at the C6 position of the pyrazolo[1,5-a]pyrimidine ring can significantly influence the molecule's pharmacological profile, including its solubility, hydrogen bonding capacity, and overall binding interactions with target proteins. However, the direct synthesis of pyrazolo[1,5-a]pyrimidin-6-amine is not straightforward via common aromatic substitution methods.[1] This guide provides a detailed, field-proven workflow for the synthesis of 6-substituted-aminopyrazolo[1,5-a]pyrimidines through a robust and versatile nucleophilic aromatic substitution (SNAr) strategy, empowering researchers to generate libraries of these valuable compounds for drug development programs.

Mechanistic Rationale: Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Ring

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halide, is present on the ring. The SNAr reaction on this scaffold proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and, importantly, onto the ring nitrogen atoms, which effectively stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, yielding the final substituted product.

The reactivity of the pyrazolo[1,5-a]pyrimidine ring towards nucleophilic substitution is highest at the C5 and C7 positions, and to a lesser extent at the C6 position. For a successful SNAr reaction at C6, a precursor with a good leaving group at this position, typically a chlorine atom, is required. The following protocols detail a reliable pathway to synthesize a key 6-chloro intermediate and its subsequent conversion to a diverse range of 6-amino derivatives.

Synthetic Workflow Overview

The overall strategy for the synthesis of pyrazolo[1,5-a]pyrimidin-6-amine derivatives is a three-stage process, as illustrated in the workflow diagram below. This approach provides a versatile entry point for a wide range of substitutions at the C6 position.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Nucleophilic Substitution A 3-Aminopyrazole C 6-Substituted-pyrazolo[1,5-a]pyrimidine-5,7-diol A->C Cyclocondensation B Substituted Diethyl Malonate B->C D 5,7-Dichloro-6-substituted-pyrazolo[1,5-a]pyrimidine C->D Chlorination (POCl₃) F 6-Substituted-7-chloro-pyrazolo[1,5-a]pyrimidin-5-amine D->F Selective SNAr E Amine Nucleophile (R-NH₂) E->F G Final Product: 6-Substituted-pyrazolo[1,5-a]pyrimidin-5,7-diamine E->G F->G Further SNAr (optional)

Caption: General workflow for the synthesis of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols

Part 1: Synthesis of 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine (Key Precursor)

This protocol describes the fundamental cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core. The choice of the 1,3-dicarbonyl compound is critical for introducing substituents at the C6 position. For the synthesis of the parent 5,7-dihydroxy-scaffold, diethyl malonate is used.[4]

Materials:

  • 3-Aminopyrazole

  • Diethyl malonate

  • Sodium ethoxide (21% solution in ethanol or freshly prepared from sodium metal and absolute ethanol)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopyrazole (1.0 eq) in absolute ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 eq).

  • Addition of Diethyl Malonate: Add diethyl malonate (1.1 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the solid product under vacuum to obtain 5,7-dihydroxypyrazolo[1,5-a]pyrimidine. The product is often of sufficient purity for the next step.

Expert Insights: The use of a slight excess of sodium ethoxide and diethyl malonate ensures the complete consumption of the starting 3-aminopyrazole. The reaction is typically robust, but anhydrous conditions are recommended to prevent the hydrolysis of the ethoxide base and the ester.

Part 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine (Activated Intermediate)

This protocol details the conversion of the dihydroxy precursor to the dichloro intermediate, which is highly activated for subsequent nucleophilic substitution reactions.[4]

Materials:

  • 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend 5,7-dihydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, at least 5-10 eq). A high-boiling inert solvent like toluene can be used, and in some cases, a catalytic amount of N,N-dimethylaniline can be added.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Removal of Excess POCl₃: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,7-dichloropyrazolo[1,5-a]pyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights: This chlorination reaction is a standard and effective method. However, POCl₃ is a corrosive and moisture-sensitive reagent, and all operations should be performed with appropriate personal protective equipment in a fume hood. The work-up procedure must be done carefully to control the exothermic quenching of POCl₃.

Part 3: Nucleophilic Substitution with Amines to Yield 6-Aminopyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes the final step, the nucleophilic substitution of a chlorine atom with an amine. The reactivity of the C5 and C7 positions is generally higher than C6. Therefore, for a 6-substituted starting material, the reaction conditions can be tuned to favor substitution at the desired position. For the parent 5,7-dichloro-scaffold, selective substitution can be challenging. Below is a general protocol that can be adapted.

Materials:

  • 5,7-Dichloropyrazolo[1,5-a]pyrimidine (or a 6-substituted-5,7-dichloro derivative)

  • Amine nucleophile (e.g., primary or secondary amine, 2-3 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA), 2-3 eq)

  • Solvent (e.g., isopropanol, ethanol, N,N-dimethylformamide (DMF), or dioxane)

Procedure:

  • Reaction Setup: In a microwave vial or a sealed tube, dissolve the 5,7-dichloropyrazolo[1,5-a]pyrimidine derivative (1.0 eq) in a suitable solvent.

  • Addition of Reagents: Add the amine nucleophile (2-3 eq) and the non-nucleophilic base (2-3 eq) to the solution.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. The temperature and reaction time will depend on the nucleophilicity of the amine and the specific substrate. Microwave irradiation (e.g., 130-150 °C for 1-16 hours) can significantly accelerate the reaction. Conventional heating can also be used.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel, preparative TLC, or recrystallization to afford the desired 6-aminopyrazolo[1,5-a]pyrimidine derivative.

Expert Insights: The choice of solvent is crucial. Protic solvents like isopropanol can participate in the reaction, while aprotic polar solvents like DMF can promote higher reaction rates. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the amine nucleophile. For less reactive amines, or for achieving disubstitution, more forcing conditions (higher temperatures, longer reaction times) may be necessary.

Data Summary: Representative Nucleophilic Substitution Reactions

The following table summarizes typical conditions and outcomes for the nucleophilic substitution on chloro-pyrazolo[1,5-a]pyrimidines with various amine nucleophiles. While these examples may be for substitution at C5 or C7, the principles are applicable to the C6 position.

Nucleophile (R-NH₂)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
MorpholineK₂CO₃AcetoneRoom Temp1.594[4]
AnilineTEADioxane1001285-95[1]
BenzylamineDIPEAIsopropanol130 (MW)1680-90[2]
PiperidineTEAEthanolReflux8>90General
Ammonia (as NH₄OH)-Ethanol100 (sealed tube)2460-70General

Visualization of the SNAr Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)

Conclusion and Future Directions

The synthetic route outlined in these application notes provides a robust and adaptable platform for the synthesis of a wide array of pyrazolo[1,5-a]pyrimidin-6-amine derivatives. By leveraging the principles of nucleophilic aromatic substitution on a pre-functionalized heterocyclic core, researchers can efficiently generate compound libraries for structure-activity relationship (SAR) studies. The versatility of this approach allows for the introduction of diverse amino functionalities at the C6 position, which is critical for modulating the physicochemical and pharmacological properties of these high-value compounds. Future work in this area will likely focus on the development of more sustainable and atom-economical methods, as well as the exploration of novel nucleophiles to further expand the chemical space around this privileged scaffold.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]

  • Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

Sources

High-Efficiency One-Pot Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide for Drug Discovery

Executive Summary & Pharmacological Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core found in ATP. This structural mimicry makes 2-methylpyrazolo[1,5-a]pyrimidine derivatives highly potent ATP-competitive inhibitors for various protein kinases, including CDK2 (Cyclin-dependent kinase) , PI3Kδ , and KDR (VEGFR-2) .

For drug development professionals, the 2-methyl substitution is critical; it often occupies the hydrophobic pocket of the kinase binding site, enhancing selectivity over the unsubstituted analogs. This guide details two validated one-pot protocols: a Bicomponent Cyclocondensation for core scaffold generation and a Three-Component Multicomponent Reaction (MCR) for rapid library diversification.

Mechanistic Principles & Regioselectivity

Understanding the reaction mechanism is vital for controlling impurity profiles. The synthesis typically involves the condensation of 3-amino-5-methylpyrazole with a 1,3-dielectrophile.

The Regioselectivity Challenge: The 3-aminopyrazole moiety possesses two nucleophilic sites: the exocyclic amine (–NH2) and the endocyclic ring nitrogen (N2).[1]

  • Kinetic Control: Initial attack usually occurs via the more nucleophilic exocyclic amine onto the most reactive carbonyl of the electrophile.

  • Cyclization: The intermediate undergoes intramolecular dehydration. The specific isomer formed (e.g., 5-oxo vs. 7-oxo) depends on the steric bulk of the electrophile and the pH of the solvent.

Visualization: Reaction Mechanism & Regiochemistry

The following diagram illustrates the bifurcation in pathways leading to different regioisomers.

ReactionMechanism Start 3-Amino-5-methylpyrazole Inter_A Intermediate A: Exocyclic N-attack (Enamine) Start->Inter_A Nucleophilic Attack Electrophile 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Electrophile->Inter_A Path_Acid Acidic Conditions (AcOH Reflux) Inter_A->Path_Acid Path_Base Basic Conditions (NaOEt/EtOH) Inter_A->Path_Base Product_7 7-Hydroxy-2,5-dimethyl pyrazolo[1,5-a]pyrimidine (Thermodynamic) Path_Acid->Product_7 Cyclodehydration Product_5 5-Hydroxy-2,7-dimethyl pyrazolo[1,5-a]pyrimidine (Kinetic/Steric) Path_Base->Product_5 Cyclodehydration

Caption: Mechanistic bifurcation showing how reaction conditions influence the regioselective formation of the pyrazolo[1,5-a]pyrimidine core.

Protocol 1: Bicomponent Cyclocondensation (Robust Scale-Up)

Objective: Synthesis of 2-methyl-5,7-disubstituted derivatives using 1,3-diketones. Best For: Gram-scale synthesis of the core scaffold for further functionalization.

Reagents & Materials
  • Precursor: 3-Amino-5-methylpyrazole (1.0 equiv).

  • Electrophile: Acetylacetone (for 5,7-dimethyl) or Ethyl Acetoacetate (for 7-hydroxy-5-methyl).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst: None (AcOH acts as solvent/catalyst) or catalytic H2SO4.

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylpyrazole (10 mmol, 0.97 g) in glacial acetic acid (10 mL).

  • Addition: Add the 1,3-dicarbonyl compound (11 mmol, 1.1 equiv) dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours.

    • Validation: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine spot (low Rf) should disappear.

  • Work-up (Precipitation): Cool the mixture to room temperature. Pour the contents into crushed ice (50 g) with vigorous stirring.

  • Isolation: The product typically precipitates as a white or off-white solid. Collect by vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85–95%.

Protocol 2: Three-Component MCR (Library Generation)

Objective: One-pot synthesis of 2-methyl-7-amino-6-carbonitrile derivatives. Best For: Rapid generation of diversity libraries for SAR (Structure-Activity Relationship) studies.

Reagents & Materials
  • Component A: Aromatic Aldehyde (1.0 equiv).

  • Component B: Malononitrile (1.0 equiv).

  • Component C: 3-Amino-5-methylpyrazole (1.0 equiv).

  • Solvent: Ethanol or Water/Ethanol (1:1).

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops).

Workflow Visualization

MCR_Workflow Aldehyde Aromatic Aldehyde (R-CHO) Step1 Step 1: Knoevenagel Condensation (In situ formation of Arylidenemalononitrile) Aldehyde->Step1 Cat. Base Malo Malononitrile (CH2(CN)2) Malo->Step1 Cat. Base Amine 3-Amino-5-methylpyrazole Step2 Step 2: Michael Addition (Aminopyrazole attacks Alkene) Step1->Step2 + Amine Step3 Step 3: Cyclization & Tautomerization Step2->Step3 Final Target: 7-Amino-6-cyano- 2-methylpyrazolo[1,5-a]pyrimidine Step3->Final

Caption: Sequential one-pot cascade for the synthesis of 7-amino-6-cyano derivatives.

Step-by-Step Methodology
  • Mixture Preparation: In a 50 mL flask, combine the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in Ethanol (5 mL).

  • Activation: Add L-Proline (10 mol%) and stir at room temperature for 10 minutes to facilitate the in situ formation of the benzylidene intermediate.

  • Addition: Add 3-amino-5-methylpyrazole (1.0 mmol).

  • Reaction: Reflux the mixture for 30–60 minutes.

    • Green Alternative: This reaction can often be performed under ultrasonic irradiation at 50°C for 15 minutes to improve yield and reduce energy consumption.

  • Work-up: Cool to room temperature. The product usually precipitates out of the ethanolic solution.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallization from DMF/Ethanol is recommended if high purity (>99%) is required for biological assays.

Data Summary & Optimization Table
VariableProtocol 1 (Bicomponent)Protocol 2 (Three-Component)
Primary Reagents 1,3-DicarbonylsAldehyde + Malononitrile
Solvent System Glacial Acetic AcidEthanol or Water
Temperature 118°C (Reflux)80°C (Reflux) or 50°C (Ultrasound)
Reaction Time 2–4 Hours30–60 Minutes
Key Intermediate Enaminone (transient)Arylidenemalononitrile
Common Yield 85–95%80–92%
Critical Control Moisture (affects yield)Stoichiometry (1:1:1 essential)
Troubleshooting & Expert Tips
  • Regioisomer Confirmation: If using unsymmetrical 1,3-diketones (e.g., benzoylacetone), the methyl group of the pyrazole directs the attack. Use HMBC NMR to confirm the position of the substituents. The carbonyl carbon closer to the less sterically hindered group usually reacts with the exocyclic amine.

  • Solubility Issues: Pyrazolo[1,5-a]pyrimidines are often insoluble in water and non-polar solvents. For NMR analysis, use DMSO-d6 or TFA-d.

  • Green Chemistry: For Protocol 2, replacing ethanol with water and using TBAB (Tetra-n-butylammonium bromide) as a phase transfer catalyst is a validated "green" modification that often results in cleaner product profiles.

References
  • Sikdar, B. et al. (2023).[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Iorkula, T. H. et al. (2022).[3] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.

  • Morabia, A. R. & Naliapara, Y. T. (2015). Simple and Efficient Three Component One-pot Synthesis of Pyrazolo[1,5-a]pyrimidines. International Letters of Chemistry, Physics and Astronomy.

  • Al-Qadhi, M. A. et al. (2020).[4][5] Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile.... Egyptian Journal of Chemistry.

  • Aggarwal, R. et al. (2011). Regioselectivity in the reaction of 5-amino-3-methylpyrazole with 1,3-dicarbonyls. Beilstein Journal of Organic Chemistry.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Analogs

[1]

Abstract & Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent inhibitory activity against various kinases (e.g., CDK, KDR, CK2).[1][2] Specifically, the 6-amine substituted core provides a critical vector for expanding Structure-Activity Relationships (SAR) through amide coupling, urea formation, or reductive amination.[1]

Conventional thermal synthesis of this core often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable regioselectivity.[1] This guide details a microwave-assisted (MW) protocol that reduces reaction times to minutes, enhances yield, and ensures high purity.[1][3] We focus on the synthesis of the 2-methylpyrazolo[1,5-a]pyrimidin-6-amine core and its subsequent derivatization into a library of analogs.

Key Advantages of MW Protocol:
  • Speed: Total synthesis time reduced from days to <1 hour.

  • Purity: Kinetic control minimizes degradation and side-product formation.[1]

  • Scalability: Protocols are validated for 0.5 mmol to 10 mmol scales.[1]

Retrosynthetic Analysis & Workflow

The strategy employs a convergent approach. The pyrimidine ring is constructed via a [3+3] cyclocondensation of a binucleophilic aminopyrazole with a biselectrophilic nitromalonaldehyde surrogate.[1] The resulting nitro-intermediate is rapidly reduced to the target amine, which serves as the divergence point for analog generation.

GStart13-Amino-5-methylpyrazoleStep1MW Cyclocondensation(140°C, 10 min)Start1->Step1Start2Na-Nitromalonaldehyde(Monohydrate)Start2->Step1Inter6-Nitro Intermediate(2-Methyl-6-nitro...)Step1->InterYield >85%Step2MW Reduction(SnCl2 or Fe/AcOH)(100°C, 15 min)Inter->Step2CoreCORE SCAFFOLD2-Methylpyrazolo[1,5-a]pyrimidin-6-amineStep2->CoreYield >90%Step3MW Derivatization(Amides, Ureas)Core->Step3Analog1Amide AnalogsStep3->Analog1Analog2Urea AnalogsStep3->Analog2

Figure 1: Microwave-assisted workflow for the synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine and its analogs.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine (Core Construction)

This step involves the cyclocondensation of 3-amino-5-methylpyrazole with sodium nitromalonaldehyde monohydrate.[1] The MW irradiation promotes rapid dehydration and aromatization.[1]

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 equiv)[1]

  • Sodium nitromalonaldehyde monohydrate (1.1 equiv)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 3-amino-5-methylpyrazole (194 mg, 2.0 mmol) and sodium nitromalonaldehyde monohydrate (341 mg, 2.2 mmol) in glacial acetic acid (4 mL).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • MW Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

    • Power: Dynamic (Max 300 W)[1]

  • Work-up: Cool the vial to room temperature (RT) using a compressed air stream. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The product precipitates as a yellow/orange solid.[1] Filter via vacuum filtration, wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).[1]

  • Drying: Dry in a vacuum oven at 50 °C for 2 hours.

Expected Result: 2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine.[1] Yellow solid.[1][4] Yield: 85–92%.[5]

Protocol B: Reduction to 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine[1]

Reduction of the nitro group is accelerated by MW using a Tin(II) chloride method, which is robust and tolerates the pyrazolo-pyrimidine core well.[1]

Reagents:

  • 6-Nitro intermediate (from Protocol A) (1.0 equiv)

  • SnCl₂[1]·2H₂O (5.0 equiv)[1]

  • Ethanol (Solvent)[1][6][7]

Procedure:

  • Preparation: In a 10 mL microwave vial, suspend the 6-nitro compound (356 mg, 2.0 mmol) in Ethanol (5 mL). Add Tin(II) chloride dihydrate (2.25 g, 10.0 mmol).[1]

  • MW Irradiation:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool to RT. Basify the solution to pH 8–9 using saturated aqueous NaHCO₃ or 1M NaOH.[1] (Caution: Tin salts will precipitate).

  • Extraction: Dilute with Ethyl Acetate (EtOAc, 20 mL) and filter the biphasic mixture through a Celite pad to remove tin salts. Wash the Celite with EtOAc.[1]

  • Purification: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo. If necessary, recrystallize from Ethanol/Ether.[1]

Expected Result: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine.[1] Off-white to pale yellow solid.[1] Yield: 88–95%.

Protocol C: Library Generation (Amide Analogs)

Derivatization of the 6-amine with carboxylic acids or acid chlorides.[1]

Reagents:

  • 6-Amine Core (1.0 equiv)[1]

  • Acyl Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + Coupling Agent (HATU, 1.2 equiv) + DIPEA (2.0 equiv)[1]

  • Dichloromethane (DCM) or DMF[1]

Procedure (Acid Chloride Method):

  • Preparation: In a microwave vial, dissolve the 6-amine (0.5 mmol) in dry DCM (3 mL). Add Pyridine or DIPEA (1.0 mmol).[1] Add the Acyl Chloride (0.55 mmol).[1]

  • MW Irradiation:

    • Temperature: 60–80 °C[1]

    • Hold Time: 5–10 minutes

  • Work-up: Wash with water and brine. Concentrate. Purify via preparative HPLC or flash chromatography.[1]

Optimization & Troubleshooting

Comparative Efficiency: Thermal vs. Microwave

The following table highlights the efficiency gains observed in the cyclocondensation step (Protocol A).

ParameterThermal Reflux (Conventional)Microwave (Optimized)Improvement Factor
Temperature 118 °C (AcOH reflux)140 °C+22 °C
Time 4–6 Hours10 Minutes24x Faster
Yield 65–75%85–92%+20%
Purity (LCMS) 85% (requires column)>95% (precipitation)Elimination of chromatography
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete cyclization due to water content.[1]Ensure reagents are dry.[1] Use Glacial AcOH.[1] Increase MW temp to 150°C.
Regioisomers? Formation of 5-methyl vs 7-methyl isomers.With nitromalonaldehyde, the electrophile is symmetric, eliminating this issue.[1] The 2-methyl (on pyrazole) is fixed by the starting material (3-amino-5-methylpyrazole).[1]
Tin Residues (Step 2) Poor filtration of tin salts.[1]Use a tartrate wash (Rochelle's salt) during workup to solubilize tin, or switch to Pd/C + Ammonium Formate (Transfer Hydrogenation) in MW.[1]
Charring/Degradation Overheating or "hot spots" in MW.Ensure high stirring rate. Use "Dynamic" power mode to prevent temperature overshoot.[1]

References

  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2][3][4][8][9]

    • Source: RSC Advances / PMC.[8]

    • URL:[Link]

  • Regioselectivity & Mechanism

    • Title: Solvent-controlled, regio-switchable formation of 3-/5-arylaminopyrazole isomer.[1][10]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • General MW Protocols for Heterocycles

    • Title: Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles.[1][3][4][6][7][11]

    • Source: MDPI Molecules.[1]

    • URL:[Link][1]

  • Reduction methodologies

    • Title: Microwave-assisted reduction of nitroarenes using tin(II) chloride.[1]

    • Source: Tetrahedron Letters (General reference for SnCl2 MW method).[1]

    • URL:[Link][1]

Application Notes & Protocols: Reductive Amination Techniques for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly protein kinase inhibitors used in oncology.[1] The ability to strategically functionalize this core is paramount for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The 6-amino position of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine serves as a critical handle for introducing molecular diversity.

Reductive amination, also known as reductive alkylation, stands out as one of the most robust and versatile methods for forming carbon-nitrogen bonds.[2][3] This reaction allows for the direct coupling of the primary 6-amino group with a vast library of aldehydes and ketones, thereby generating diverse secondary and tertiary amine derivatives. This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed experimental protocols for the successful application of reductive amination to this key substrate.

Mechanistic Underpinnings: The "Why" Behind the Reaction

Reductive amination is fundamentally a two-stage process that can often be performed in a single "one-pot" procedure.[4] It involves the initial formation of a C=N double bond (an imine or iminium ion), which is subsequently reduced to a C-N single bond.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The process unfolds as follows:

  • Nucleophilic Attack: The primary amine (2-Methylpyrazolo[1,5-a]pyrimidin-6-amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Carbinolamine Formation: This attack forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration and Imine/Iminium Ion Formation: Under neutral or mildly acidic conditions, the carbinolamine eliminates a molecule of water.[7] The reaction with a primary amine yields a neutral imine. This is the rate-limiting step and is acid-catalyzed.

  • Reduction: A selective reducing agent, typically a hydride donor, reduces the imine. The key to a successful one-pot reaction is using a reducing agent that is more reactive towards the protonated imine (iminium ion) than the starting carbonyl compound.[8][9]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Amine R¹-NH₂ (Pyrazolopyrimidine) Carbinolamine R¹-NH(OH)-CR²R³ (Carbinolamine Intermediate) Amine->Carbinolamine + Carbonyl Carbonyl R²-C(=O)-R³ (Aldehyde/Ketone) Carbonyl->Carbinolamine H_plus H⁺ Hydride [H]⁻ (Reducing Agent) Imine R¹-N=CR²R³ (Imine) Carbinolamine->Imine - H₂O Iminium R¹-NH⁺=CR²R³ (Iminium Ion) Imine->Iminium + H⁺ Product R¹-NH-CHR²R³ (Final Amine Product) Iminium->Product + [H]⁻ Water H₂O

Caption: Figure 1: General Mechanism of Reductive Amination

Key Experimental Parameters & Strategic Choices

The success of a reductive amination hinges on the careful selection of the reducing agent and reaction conditions, tailored to the specific substrates.

Choice of Reducing Agent

The primary challenge in one-pot reductive amination is to reduce the imine/iminium intermediate without concurrently reducing the starting aldehyde or ketone. This necessitates the use of mild and selective reducing agents.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for a vast number of applications.[4][10] Its bulky acetate groups render it less reactive and more selective than sodium borohydride. It readily reduces iminium ions but is sluggish towards aldehydes and ketones, making it ideal for one-pot procedures.[9] STAB is moisture-sensitive and is typically used in aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[4][11]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent, NaBH₃CN is stable in mildly acidic aqueous solutions (pH 4-6), conditions which favor the formation and reduction of the iminium ion.[8] While effective, its high toxicity due to the potential release of hydrogen cyanide gas necessitates careful handling and waste disposal.[12]

  • Catalytic Hydrogenation (H₂/Catalyst): This method represents a greener and often cleaner alternative, avoiding hydride reagents.[13] Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction can be performed using hydrogen gas or through transfer hydrogenation with a hydrogen donor like ammonium formate or isopropanol.[14][15] A key consideration is the potential for over-reduction of other functional groups or the heterocyclic ring system under harsh conditions.

Data Summary: Comparison of Reductive Amination Techniques
TechniqueKey Reagent(s)Typical SolventsOptimal pHKey AdvantagesKey Disadvantages & Considerations
STAB Reduction Sodium TriacetoxyborohydrideDCM, DCE, THFNeutral / Weakly AcidicExcellent selectivity, one-pot efficiency, broad substrate scope.[4][9]Moisture sensitive, relatively expensive.
Cyanoborohydride Reduction Sodium CyanoborohydrideMethanol, Ethanol4-6Effective and well-established.[11]Highly toxic (cyanide), requires pH control.[12]
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂Methanol, Ethanol, Ethyl AcetateNeutral"Green" method, clean work-up (catalyst filtration).[13]Specialized equipment (hydrogenator) may be needed, potential for over-reduction.[13]
Transfer Hydrogenation Ammonium Formate, Pd/CMethanol, EthanolNeutralAvoids handling H₂ gas, generally mild conditions.[14]May require higher catalyst loading or elevated temperatures.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reductive amination of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine.

Workflow Overview

Workflow Start 1. Combine Amine & Carbonyl in appropriate solvent AddReagent 2. Add Reducing Agent (e.g., STAB or Catalyst/H₂ source) Start->AddReagent React 3. Reaction Monitoring (TLC / LC-MS) AddReagent->React Quench 4. Reaction Quench (e.g., sat. NaHCO₃ or water) React->Quench Workup 5. Aqueous Work-up & Organic Extraction Quench->Workup Purify 6. Purification (Column Chromatography / Recrystallization) Workup->Purify Analyze 7. Characterization (NMR, MS, HRMS) Purify->Analyze Final Final Product Analyze->Final

Caption: Figure 2: General Experimental Workflow

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its reliability and broad applicability with various aldehydes and ketones.

Materials and Reagents:

  • 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 eq for less reactive systems)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Solvent Addition: Add anhydrous DCE to create a solution or suspension with a concentration of approximately 0.1 M. Begin stirring. Causality Note: Using an anhydrous aprotic solvent is critical as STAB is water-sensitive.[4][11]

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. For less reactive ketones, adding a catalytic amount of acetic acid can accelerate this step.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5-10 minutes. Safety Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure product.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is an excellent alternative that avoids borohydride reagents and is often easier to purify.

Materials and Reagents:

  • 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Ammonium Formate (HCO₂NH₄) (3.0 - 5.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® for filtration

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq), the aldehyde or ketone (1.1 eq), ammonium formate (4.0 eq), and methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.10 eq) to the stirring suspension. Safety Note: Palladium on carbon can be pyrophoric when dry; handle with care.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 60-65 °C for methanol). Causality Note: Heating facilitates the decomposition of ammonium formate into hydrogen and the subsequent catalytic reduction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 4 to 16 hours.

  • Work-up and Catalyst Removal: Allow the reaction mixture to cool to room temperature. Dilute with additional methanol and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate or DCM and wash with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References

Sources

Troubleshooting & Optimization

Solubility issues of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Solubility Issues in DMSO and Methanol

Welcome to the technical support guide for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices for researchers, chemists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve successful dissolution for your experiments.

Introduction: Understanding the Challenge

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocycles, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2] However, the planar, aromatic nature of this core can contribute to strong crystal lattice energy, often resulting in poor solubility in common laboratory solvents.[3]

Researchers frequently report difficulties dissolving this compound in standard solvents like Dimethyl Sulfoxide (DMSO) and methanol, especially at higher concentrations. This guide provides a systematic approach to overcoming these issues, ensuring accurate and reproducible results in your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine in pure DMSO at room temperature. Why is this happening?

This is a common observation. The pyrazolo[1,5-a]pyrimidine scaffold is inherently planar, which can lead to efficient crystal packing.[3] A significant amount of energy is required to overcome these intermolecular forces and allow the solvent to solvate individual molecules. For many compounds in this class, room temperature kinetic energy is insufficient to achieve dissolution, especially when preparing concentrated stock solutions.

Q2: My compound dissolved in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture media. What went wrong?

This phenomenon is known as solvent-shift precipitation. While DMSO is a powerful organic solvent, its solubilizing capacity is drastically reduced when diluted into an aqueous buffer.[4][5][6] Your compound may be soluble in >99% DMSO but supersaturated and unstable at the final, lower DMSO concentration (e.g., 0.1-1%) in your assay medium, causing it to crash out of solution.[5][7]

Q3: Is it safe to heat the compound to get it into solution?

Yes, gentle warming is a highly effective and standard technique for dissolving challenging compounds.[8] However, it must be done cautiously. We recommend using a water bath set to 37-50°C. Aggressive heating with a heat gun should be avoided as it can lead to solvent evaporation and potential compound degradation. Always ensure your vial is properly capped.

Q4: Should I use DMSO or methanol for my stock solution?

The choice depends on your compound's specific solubility and your experimental context.

  • DMSO is a stronger, polar aprotic solvent and is generally more effective at dissolving a wider range of poorly soluble compounds.[6] It is the default choice for creating high-concentration stock solutions for biological screening.

  • Methanol is a polar protic solvent. While it can be effective, it is more volatile and typically possesses less solubilizing power for complex heterocyclic compounds compared to DMSO.[9][10] It is sometimes preferred for analytical chemistry applications where DMSO might interfere.

For initial attempts and biological assays, we recommend starting with high-purity, anhydrous DMSO.

Troubleshooting Workflow: A Systematic Approach to Dissolution

If you are facing solubility issues, follow this validated, step-by-step workflow. This decision tree is designed to maximize your chances of success while preserving the integrity of your compound.

G start Goal: Dissolve 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine prepare 1. Prepare Slurry Add solvent (e.g., DMSO) to pre-weighed compound. start->prepare vortex 2. Vortex Vigorously (2-5 min at Room Temp) prepare->vortex check1 Visually Inspect: Is the solution clear? vortex->check1 sonicate 3. Sonicate (15-30 min in bath sonicator) check1->sonicate No (Particulates remain) success Success! Solution is ready. Store appropriately. check1->success Yes check2 Visually Inspect: Is the solution clear? sonicate->check2 heat 4. Gentle Warming (37-50°C water bath, 10-15 min) check2->heat No (Particulates remain) check2->success Yes check3 Visually Inspect: Is the solution clear? heat->check3 check3->success Yes fail Re-evaluate Strategy check3->fail No (Insoluble) options Options: - Lower the target concentration - Use a co-solvent system - Try an alternative solvent (e.g., DMF) - Assess compound purity fail->options

Caption: A step-by-step decision tree for dissolving challenging compounds.

Experimental Protocols & Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the standard method for preparing a stock solution using the troubleshooting workflow.

  • Calculation: Determine the mass of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine needed. (Note: The molecular weight of the related compound, Pyrazolo[1,5-a]pyrimidin-6-amine, is 134.14 g/mol [11]. Please verify the molecular weight of your specific compound from the supplier's documentation).

    • Mass (mg) = 10 mM * Volume (L) * MW ( g/mol )

  • Weighing: Accurately weigh the required amount of solid compound into a sterile, appropriate-sized glass vial (e.g., a 1.5 mL amber glass vial).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Step 1: Vortexing: Cap the vial tightly and vortex vigorously for 2-5 minutes. Visually inspect against a light source. If the solution is perfectly clear with no visible particulates, proceed to storage (Step 7). If not, proceed to the next step.

  • Step 2: Sonication: Place the vial in a bath sonicator for 15-30 minutes.[5] The ultrasonic waves provide energy to break up aggregates and facilitate dissolution.[12] After sonication, visually inspect again. If clear, proceed to storage. If particulates remain, proceed to the next step.

  • Step 3: Gentle Warming: Place the vial in a water bath set to 37-50°C for 10-15 minutes. Periodically remove and vortex briefly. This combination of thermal energy and mechanical agitation is often sufficient to dissolve the most stubborn compounds. After cooling to room temperature, perform a final visual inspection.

  • Storage: Once a clear solution is obtained, it is ready for use. For storage, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[6]

SOP 2: Dilution into Aqueous Buffers for Biological Assays

To prevent precipitation when diluting your DMSO stock into aqueous media (e.g., PBS, cell culture medium), follow this procedure.

  • Preparation: Warm your DMSO stock solution and the destination aqueous buffer to room temperature.

  • Pipetting: Add the required volume of aqueous buffer to your assay tube or plate well first.

  • Dilution: While vortexing or rapidly pipetting the aqueous buffer, add the small volume of concentrated DMSO stock directly into the liquid. This rapid mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[6][9]

Scientific Background & Advanced Considerations

Physicochemical Properties of Solvents

Understanding the properties of your chosen solvent is critical for troubleshooting. DMSO's high polarity and aprotic nature make it an excellent hydrogen bond acceptor, allowing it to effectively solvate a wide variety of molecules. Methanol, being protic, has both hydrogen bond donating and accepting capabilities, but its overall solvent strength for this compound class may be lower.

PropertyDimethyl Sulfoxide (DMSO)Methanol
Formula C₂H₆OSCH₄O
Molecular Weight 78.13 g/mol 32.04 g/mol
Boiling Point 189 °C64.7 °C
Type Polar AproticPolar Protic
Key Feature Excellent solvent for a wide range of organic molecules; water miscible.Volatile; used in both analytical and synthetic chemistry.
Advanced Solubilization Strategies

If the standard workflow fails, consider these advanced options:

  • pH Adjustment: The amine group on 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is basic. In an acidic aqueous environment, this amine can be protonated, forming a more soluble salt. This strategy is primarily useful for aqueous preparations, not for organic stock solutions.[13][14]

  • Alternative Solvents: Solvents like N,N-Dimethylformamide (DMF) can sometimes be effective where DMSO fails.[7][10] However, be aware that DMF may exhibit higher cytotoxicity in cell-based assays.[6]

  • Co-solvents: For particularly difficult compounds, preparing a stock in a mixed solvent system (e.g., 1:1 DMSO:water or DMSO:PEG 400) can sometimes improve the solubility of salts or highly polar molecules.[4][6]

Safety, Handling, and Storage

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses, and a lab coat when handling the solid compound and its solutions.[11]

Handling:

  • Handle in a well-ventilated area or a chemical fume hood.[11]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Avoid creating dust when handling the solid powder.

Storage:

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry place away from direct sunlight.[11]

  • Stock Solutions: As previously mentioned, store stock solutions in aliquots at -20°C or -80°C to preserve stability and prevent degradation from repeated freeze-thaw cycles.

This guide is intended to provide comprehensive support for your research. By applying these principles and protocols, you can effectively navigate the solubility challenges associated with 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma. [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2025, August 2). Innovare Academic Sciences. [Link]

  • Safety Data Sheet - Pyrazolo[1,5-a]pyrimidin-6-amine. (2022, February 9). KISHIDA CHEMICAL CO., LTD.[Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). ijmsdr.com. [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Reddit. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). ResearchGate. [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? | ResearchGate. (2015, June 12). ResearchGate. [Link]

  • Cas 739364-95-5,2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid | lookchem. (n.d.). LookChem. [Link]

  • How to carry out biological tests like MTT or DPPH for insoluble samples ? | ResearchGate. (2023, June 28). ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (2020, October 29). Royal Society of Chemistry. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15). National Center for Biotechnology Information. [Link]

Sources

Minimizing side reactions during the reduction of nitro-pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reduction of Nitro-Pyrazolo[1,5-a]pyrimidines

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of reducing nitro-pyrazolo[1,5-a]pyrimidines. The conversion of the nitro group to a primary amine is a pivotal step in the synthesis of many pharmacologically active molecules. However, this transformation is often plagued by side reactions, including the formation of stable intermediates, dimeric species, and unwanted reduction of the heterocyclic core.

This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind experimental choices to help you achieve clean, high-yielding conversions.

Understanding the Reaction Landscape: The Nitro Group Reduction Pathway

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1][2] While the goal is the final amine, the reaction can stall at the nitroso or hydroxylamine stages. These intermediates are reactive and can participate in undesirable condensation reactions, leading to dimeric impurities like azoxy and azo compounds.[3]

Nitro_Reduction_Pathway Start Nitro Compound (R-NO₂) Nitroso Nitroso Intermediate (R-N=O) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Dimer Side Products (Azo, Azoxy) Nitroso->Dimer Condensation Amine Desired Amine (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Dimer Condensation

Caption: General pathway for nitro group reduction and formation of common side products.

A critical challenge with the pyrazolo[1,5-a]pyrimidine scaffold is the potential for reduction of the pyrimidine ring itself, which can compete with nitro group reduction, particularly under harsh hydrogenation conditions.[4][5] Understanding this competitive reactivity is key to selecting the appropriate methodology.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the reduction of nitro-pyrazolo[1,5-a]pyrimidines.

Q1: My reaction is stalling, and I'm isolating significant amounts of the hydroxylamine intermediate. How can I drive the reaction to completion?

A1: The accumulation of the hydroxylamine intermediate is a frequent problem, indicating that the reducing conditions are insufficient to complete the final two-electron reduction step.

Root Causes & Solutions:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent (for metal/acid systems) to provide the full six electrons required.[3]

  • Catalyst Inactivity: For catalytic hydrogenations (e.g., Pd/C, Pt/C), the catalyst may be poisoned or simply not active enough.

    • Action: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is fresh and has been stored properly under an inert atmosphere.[3]

    • Advanced Tip: The addition of a catalytic amount of a vanadium compound (e.g., NH₄VO₃) has been shown to prevent the accumulation of hydroxylamines and accelerate the final reduction step, leading to purer products.[6][7]

  • Poor Solubility: The starting material or intermediates must be soluble in the reaction solvent for the reaction to proceed efficiently.[3]

    • Action: If solubility is low, consider a co-solvent system (e.g., EtOH/water, THF) or switch to a solvent with higher dissolving power like acetic acid for metal-mediated reductions.[3][8]

Q2: I'm observing significant formation of yellow or orange impurities, likely azo and azoxy compounds. What causes this and how can it be prevented?

A2: Azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds arise from the condensation of the nitroso and hydroxylamine intermediates. This is especially common under neutral or basic conditions and with certain reducing agents.

Root Causes & Solutions:

  • Reaction Conditions: Metal hydrides like Lithium aluminum hydride (LiAlH₄) are known to produce azo compounds when used with aromatic nitro substrates and should generally be avoided for this transformation.[9][10]

  • Localized Overheating: Exothermic reactions can create localized hot spots, promoting these condensation side reactions.[3]

    • Action: Ensure efficient stirring and temperature control. For highly exothermic reactions, consider adding the reducing agent portion-wise at a lower temperature (e.g., 0 °C) and then allowing the reaction to warm to room temperature or be gently heated.[8]

  • Choice of Reductant: Acidic conditions suppress the formation of these dimeric byproducts by protonating the intermediates.

    • Action: Using classical metal/acid systems like Fe/HCl, SnCl₂/HCl, or even milder buffered systems like Fe/NH₄Cl is highly effective at preventing dimer formation.[6][11]

Q3: I'm reducing the pyrazolo[1,5-a]pyrimidine ring system in addition to the nitro group. How can I improve selectivity?

A3: The pyrimidine portion of the scaffold is susceptible to hydrogenation, particularly under high-pressure H₂ with powerful catalysts like Pd/C or PtO₂.[4][5][12] Achieving selectivity for the nitro group requires carefully chosen, milder conditions.

Troubleshooting_Workflow cluster_outcomes cluster_solutions Problem What is the primary issue? Incomplete Incomplete Reaction (Hydroxylamine intermediate) Problem->Incomplete Dimer Dimeric Side Products (Azo/Azoxy) Problem->Dimer Overreduction Ring Reduction Problem->Overreduction Sol_Incomplete 1. Increase catalyst/reagent loading. 2. Add Vanadium co-catalyst. 3. Improve substrate solubility. Incomplete->Sol_Incomplete Sol_Dimer 1. Use acidic conditions (Fe/HCl, SnCl₂). 2. Ensure proper temperature control. 3. Avoid LiAlH₄. Dimer->Sol_Dimer Sol_Overreduction 1. Avoid high-pressure H₂/Pd. 2. Use Transfer Hydrogenation. 3. Employ chemoselective agents (SnCl₂, Fe/NH₄Cl). Overreduction->Sol_Overreduction

Caption: Troubleshooting workflow for common reduction issues.

Root Causes & Solutions:

  • Aggressive Hydrogenation: Standard catalytic hydrogenation (H₂, Pd/C) is often not chemoselective enough.

    • Action 1: Switch to Catalytic Transfer Hydrogenation (CTH). Using a hydrogen donor like ammonium formate or formic acid with Pd/C is significantly milder and often preserves the heterocyclic core.[8]

    • Action 2: Employ Metal-Mediated Reductions. Reagents like iron powder with ammonium chloride in an alcohol/water mixture, or stannous chloride (SnCl₂) in ethanol, are highly selective for the nitro group and will not typically reduce the pyrazolo[1,5-a]pyrimidine ring.[3][9][13]

Q4: My substrate contains other reducible groups (halogens, ketones, esters). How do I selectively reduce only the nitro group?

A4: This is a classic chemoselectivity challenge. The choice of reducing agent is paramount.

Functional Group PresentRecommended Reagent(s)Why It Works & Cautions
Aryl Halides (Cl, Br, I) Fe / NH₄Cl or SnCl₂Catalytic hydrogenation with Pd/C is notorious for causing dehalogenation. Raney Nickel is a better catalyst choice if hydrogenation is necessary, but metal-based reductions are safest.[9][13]
Ketones / Aldehydes SnCl₂·2H₂O in EtOHThis is a very mild and highly selective method that reliably preserves carbonyl functionalities.[13]
Esters / Amides Fe / AcOH or H₂ / Pd/CThese groups are generally stable to most nitro reduction conditions, but catalytic hydrogenation is very reliable.[13]
Nitriles (C≡N) SnCl₂·2H₂OStannous chloride is an excellent choice as it generally does not affect nitriles.[13]
Alkenes / Alkynes Fe / HCl or Na₂SCatalytic hydrogenation will readily reduce C-C multiple bonds. Metal/acid systems or sodium sulfide are preferred to preserve unsaturation.[9][13]

Recommended Experimental Protocols

Protocol 1: Robust Reduction with Iron and Ammonium Chloride

This method is cost-effective, highly reliable, and avoids the use of strong acids, making it compatible with many functional groups.[1]

  • Setup: To a round-bottom flask, add the nitro-pyrazolo[1,5-a]pyrimidine (1.0 eq), ethanol, and water (a 4:1 to 1:1 ratio is a good starting point).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) and fine iron powder (Fe, 3-5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often initially vigorous. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Wash the filter cake thoroughly with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure to remove the organic solvent. Basify the remaining aqueous layer with sodium carbonate (Na₂CO₃) and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography if necessary.

Protocol 2: Chemoselective Reduction with Stannous Chloride Dihydrate

This is an exceptionally mild method, ideal for substrates with sensitive functional groups like ketones or aldehydes.[3][13]

  • Setup: Dissolve the nitro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (around 70-78 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with ethyl acetate (3x). The tin salts can sometimes form an emulsion, which may be broken up by filtering through celite.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine.

References

  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301–1311. [Link]

  • Reduction of nitro compounds. (n.d.). Grokipedia. [Link]

  • Vengatesh, G., & Pandurangan, N. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26. [Link]

  • Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • What reducing agents can bring out reduction of nitrobenzene? (n.d.). Allen. [Link]

  • Al-Mokadem, A. Z., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(1), 227. [Link]

  • Wang, Y., et al. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry, 89(3), 1748–1752. [Link]

  • Malo, S., Das, K., & Das, I. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]

  • What method can be used for reduction of aryl nitro group? (2013). ResearchGate. [Link]

  • Malo, S., Das, K., & Das, I. (2024). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]

  • Malo, S., Das, K., & Das, I. (2024). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]

  • Reduction of nitro groups on benzene. (2020). YouTube. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]

  • Nitro reduction conditions. (2025). Reddit. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (1996).
  • How to identify the nitro group in an organic compound using Tollens' reagent. (2018). Quora. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules, 26(23), 7178. [Link]

Sources

Optimization of solvent selection for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Coupling

Case ID: #PZP-SOLV-06 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering challenges with the coupling of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine . This scaffold presents a classic "brick-dust" profile: high crystallinity and strong ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-

stacking interactions lead to poor solubility in standard organic solvents (DCM, ether). Furthermore, while the C6-position is electronically activated relative to the pyrimidine core, the amine's nucleophilicity is often compromised by the electron-withdrawing nature of the fused diaza-system.[1]

This guide prioritizes solubility-driven reactivity . We move beyond standard DCM/EDC protocols to high-polarity, high-energy coupling systems, while integrating modern green solvent selection principles.[1]

Module 1: Solvent Selection Matrix

The Core Issue: The primary failure mode for this coupling is not catalyst death, but heterogeneous reaction mixtures . The amine precipitates before reacting.

Recommendation: Abandon low-boiling, non-polar solvents. Use the matrix below to select the optimal solvent system based on your coupling partner.

Solvent ClassSpecific SolventSolubility Score (1-10)Green Score (CHEM21)Recommended Application
Polar Aprotic DMF / NMP 10Red (Hazardous)Standard Amide Coupling. Mandatory for HATU/T3P reactions to ensure homogeneity.[1]
Green Aprotic CPME (Cyclopentyl methyl ether) 4GreenBuchwald-Hartwig. Excellent stability with bases; hydrophobicity aids aqueous workup.[1]
Green Polar 2-MeTHF 6GreenScale-up. Good compromise between solubility and ease of removal.[1]
Protogenic TFE (2,2,2-Trifluoroethanol) 8YellowDifficult Amide Couplings. Stabilizes transition states; breaks aggregates.
Chlorinated DCM / Chloroform 2RedAvoid. Poor solubility leads to slurry reactions and low yields.[1]

Module 2: Troubleshooting Amide Couplings

User Query: "I am using EDC/NHS in DCM, but I only see 10-20% conversion by LCMS. The starting material remains undissolved."

Root Cause Analysis:

  • Solubility: DCM cannot break the intermolecular H-bonds of the pyrazolo[1,5-a]pyrimidine stack.[1]

  • Activation: EDC is too slow for this moderately deactivated amine. The active ester hydrolyzes before the amine can attack.

The Fix: The "High-Solubility" Protocol Switch to a HATU/DMF system.[1] If you strictly require green solvents, use T3P in 2-MeTHF/Pyridine .[1]

Step-by-Step Protocol (HATU Method):

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M).

  • Base: Add DIPEA (3.0 equiv).[1] Note: Ensure the solution is basic (pH > 8 on wet paper) to keep the amine deprotonated.

  • Activation: Add HATU (1.1 equiv). Stir for 5 minutes. The solution should turn yellow/orange.

  • Addition: Add 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 equiv) as a solid or DMF solution.

  • Reaction: Stir at RT for 4 hours . If conversion is <50%, heat to 50°C .

    • Why? Heat disrupts the aggregation of the heterocycle, exposing the amine nucleophile.

Visual Workflow: Amide Coupling Decision Tree

AmideCoupling Start Start: Amide Coupling 2-Me-pyrazolo[1,5-a]pyrimidin-6-amine SolubilityCheck Is the Amine soluble in DCM/THF? Start->SolubilityCheck Standard Use T3P or EDC/HOAt in 2-MeTHF SolubilityCheck->Standard Yes PolarPath Switch to Polar Aprotic Solvent SolubilityCheck->PolarPath No (Most Likely) SolventChoice Select Solvent: DMF, NMP, or DMAc PolarPath->SolventChoice CouplingAgent Select High-Energy Agent: HATU or COMU SolventChoice->CouplingAgent BaseChoice Base: DIPEA or NMM (Avoid Pyridine if using HATU) CouplingAgent->BaseChoice TempCheck Conversion < 50% at 4h? BaseChoice->TempCheck Heat Heat to 50-60°C (Break Aggregation) TempCheck->Heat Yes Workup Aqueous Workup: LiCl wash to remove DMF TempCheck->Workup No (Complete) Heat->Workup

Caption: Decision logic for amide coupling optimization, prioritizing solubility and thermal energy to overcome low nucleophilicity.

Module 3: Buchwald-Hartwig Cross-Coupling

User Query: "My Pd-catalyst dies immediately. The reaction turns black and conversion stops."

Root Cause Analysis: The pyrazolo[1,5-a]pyrimidine nitrogen atoms (N1 and N4) are competent ligands. They can chelate Palladium, displacing your phosphine ligand and deactivating the catalyst (poisoning).

The Fix: Bulky Ligands & Non-Coordinating Solvents You must use a ligand bulky enough to prevent the scaffold from binding to the metal center.

Recommended System:

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: BrettPhos or tBuXPhos (Pre-catalysts like BrettPhos Pd G3 are superior).[1]

  • Base: Cs2CO3 (Weak base) or LiHMDS (Strong base, if protons allow).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol .[1]

    • Why t-Amyl Alcohol? It solubilizes the catalyst well and allows high temperatures (100°C+) without the toxicity of dioxane.

Optimization Protocol:

  • Inert Atmosphere: Strictly degas solvents (sparge with Argon for 15 mins). Oxygen kills these electron-rich ligands.[1]

  • Pre-heating: Mix Catalyst + Ligand + Solvent and heat to 60°C for 5 mins before adding the amine/halide. This ensures the active catalytic species (

    
    ) is formed.
    
  • Concentration: Run at high concentration (0.5 M - 1.0 M) to force the intermolecular reaction over intramolecular chelation.

Module 4: Green Chemistry & Workup Strategy

User Query: "I used DMF and now I can't get the product out. It stays in the aqueous layer or oils out."

The "Green" Workup Guide: Pyrazolo[1,5-a]pyrimidines are amphiphilic.[1] When using DMF:

  • The LiCl Wash: Dilute the reaction mixture with EtOAc or 2-MeTHF. Wash the organic layer 3x with 5% LiCl (aq) .

    • Mechanism:[2][3][4][5] LiCl increases the ionic strength of the water layer, forcing DMF out of the organic phase and preventing the product from partitioning into the water.

  • The "Crash" Method: If the product is highly crystalline, pour the DMF reaction mixture slowly into ice-cold water (10:1 Water:DMF ratio) with vigorous stirring. The product should precipitate. Filter and wash with water.[1]

Green Solvent Swap: Replace DMF with Sulfolane (if high temp needed) or CPME (if moderate temp). CPME forms an azeotrope with water, making it easier to dry.

References & Authoritative Sources

  • General Synthesis & Reactivity:

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.

    • Source:J. Med.[1] Chem. (via PMC).[1]

    • URL:[Link]

    • Relevance: details the synthesis of the 2-methyl core and subsequent coupling strategies.

  • Buchwald-Hartwig Optimization:

    • Title: Buchwald-Hartwig Amination (General Mechanism & Ligand Selection).[1]

    • Source: Chemistry LibreTexts / Wikipedia.[1]

    • URL:[Link]

    • Relevance: Provides the basis for selecting BrettPhos/tBuXPhos for heteroaromatic amines.

  • Solvent Selection Guides:

    • Title: CHEM21 Solvent Selection Guide.[1][6]

    • Source:Green Chemistry / University of York.[1]

    • URL:[Link]

    • Relevance: Source for the "Green Score" in Module 1, validating CPME and 2-MeTHF recommendations.

  • Amide Coupling in Water/Green Solvents:

    • Title: 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.[1][5]

    • Source:J. Org.[1] Chem. (NSF Public Access).[1]

    • URL:[Link]

    • Relevance: Highlights alternative activation strategies for difficult amines.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine and all reagents before use.

Sources

Stability of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Topic: Stability & Reactivity Under Basic Conditions Ticket ID: CHEM-SUP-8821 Status: Resolved (Knowledge Base Article)

Introduction: The "Dual Personality" of Your Scaffold

Welcome to the Technical Support Center. You are likely working with 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: N/A for specific isomer, generic scaffold ref) because of its utility as a kinase inhibitor scaffold (e.g., JAK, CDK, or PI3K inhibitors).

The Core Challenge: This molecule exhibits a "dual personality" that often leads to experimental failure:

  • The Pyrimidine Ring (Electrophilic): The bridgehead nitrogen renders the C7 position highly electrophilic, making the ring susceptible to nucleophilic attack and subsequent ring fission (opening) under harsh basic conditions.

  • The Exocyclic Amine (Nucleophilic/Oxidative): The C6-amine is electron-rich. While it deactivates the ring slightly against nucleophiles, it makes the system prone to rapid oxidation ("tarring") in the presence of bases and air.

This guide details how to navigate these stability issues during synthesis and coupling reactions.

Module 1: The Stability Spectrum (FAQs)

Q1: Why does my reaction mixture turn black/tarry when using strong bases like NaH or NaOtBu?

A: This is a classic symptom of oxidative polymerization and ring opening .

  • Mechanism 1 (Ring Opening): Strong bases (alkoxides, hydroxides) act as nucleophiles. They attack the electron-deficient C7 position (alpha to the bridgehead nitrogen). This disrupts the aromaticity and leads to ring fission, often forming complex mixtures of enamines and nitriles.

  • Mechanism 2 (Oxidation): In the presence of a base, the oxidation potential of the C6-amine decreases. Trace oxygen leads to the formation of radical cations, which polymerize to form "black tar."

Q2: Which bases are "Safe" vs. "Risky"?

We have categorized common bases based on the stability of the pyrazolo[1,5-a]pyrimidine core.

Base ClassExamplesRisk LevelRecommendation
Inorganic Carbonates

,

Low Preferred. Excellent for Buchwald-Hartwig and Suzuki couplings.[1] High functional group tolerance.
Tertiary Amines DIPEA, TEALow Safe. Use for nucleophilic substitutions or amides. Non-nucleophilic.
Phosphates

Low/Med Good alternative for Pd-catalysis if carbonates fail.
Alkoxides

,

High Risky. Only use if strictly necessary (e.g., difficult couplings) and run at lower temperatures (<80°C).
Strong/Nucleophilic

,

,

Critical Avoid. High risk of deprotonation and ring opening.
Q3: Is the 2-methyl group important for stability?

A: Yes. The 2-methyl group provides steric bulk near the bridgehead nitrogen and weak electron donation to the pyrazole ring. This makes the 2-methyl analog slightly more stable to hydrolysis than the unsubstituted parent, but it does not fully protect the C7 position from small, hard nucleophiles.

Module 2: Visualizing the Degradation

Understanding the failure mode is critical for prevention. The diagram below illustrates the path from the stable core to ring-opened byproducts.

DegradationMechanism Figure 1: Base-mediated degradation pathways of the pyrazolo[1,5-a]pyrimidine core. Start 2-Methylpyrazolo[1,5-a] pyrimidin-6-amine Attack Nucleophilic Attack at C7 Position Start->Attack Strong Base (OH-, RO-) Polymer Oxidative Polymerization (Tar) Start->Polymer Base + O2 (Air) Intermediate Meisenheimer-like Complex Attack->Intermediate RingOpen Ring Fission (Open Chain Enamine) Intermediate->RingOpen Rearrangement

Module 3: Troubleshooting & Validated Protocols

Scenario A: Buchwald-Hartwig Coupling Fails (Low Yield/Catalyst Death)

Issue: The free amine at C6 and the bridgehead nitrogen (N4) can chelate Palladium, poisoning the catalyst. Solution:

  • Switch Base: Move from NaOtBu to Cs2CO3 .

  • Ligand Choice: Use bulky, biaryl phosphine ligands (e.g., Xantphos or BrettPhos ) which outcompete the substrate for Pd binding.

  • Pre-catalysts: Use Pd precatalysts (e.g., Pd2(dba)3 + Ligand or BrettPhos Pd G4) to ensure active species formation before the substrate chelates the metal.

Scenario B: Hydrolysis during Workup

Issue: Product degrades during aqueous basic workup. Solution:

  • Avoid strong basic washes (NaOH).

  • Quench reactions with buffered ammonium chloride (NH4Cl) or phosphate buffer (pH 7).

  • Perform rapid extraction into DCM or EtOAc.

Validated Protocol: C-N Coupling (Buchwald-Hartwig)

This protocol is optimized to minimize ring opening by using a mild carbonate base.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.1 equiv)

    • 
        (2.0 equiv) - Crucial: Must be dry/finely ground.
      
    • Pd(OAc)2 (5 mol%)

    • Xantphos (10 mol%)

    • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Procedure:

    • Step 1: Charge a reaction vial with the amine, aryl halide, base, and ligand.

    • Step 2: Purge with Argon/Nitrogen for 5 minutes (removes O2 to prevent tarring).

    • Step 3: Add Pd source and solvent.

    • Step 4: Heat to 90-100°C for 4-12 hours. Do not exceed 110°C.

    • Step 5: Monitor by LCMS. Look for the product mass. If M+18 (water adduct) appears, ring opening is occurring; lower the temp.

Module 4: Decision Tree for Experimental Design

Use this flow to select the correct conditions for your specific transformation.

DecisionTree Figure 2: Base selection decision tree for 2-methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives. Start Reaction Type? Coupling Pd-Catalyzed Coupling (Buchwald/Suzuki) Start->Coupling Alkylation N-Alkylation (Sn2) Start->Alkylation Acylation Amide Formation (Acylation) Start->Acylation BaseChoice1 Use Cs2CO3 or K3PO4 (Dioxane/Toluene) Coupling->BaseChoice1 Standard BaseChoice2 Use NaH (Careful!) or K2CO3/DMF Alkylation->BaseChoice2 Electrophile dependent BaseChoice3 Use DIPEA or Pyridine (DCM/THF) Acylation->BaseChoice3 Standard Warning STOP: Keep Temp < 60°C Add reagent slowly BaseChoice2->Warning If NaH used

References

  • Synthesis and Reactivity of Pyrazolo[1,5-a]pyrimidines

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: National Institutes of Health (PMC) / Molecules.
    • Context: Details the synthesis of the core using condensation reactions and subsequent Buchwald-Hartwig couplings using Cs2CO3.
    • URL:[Link]

  • Nucleophilic Attack Mechanism

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
    • Source: National Institutes of Health (PMC) / Molecules.
    • Context: Discusses the electrophilicity of the C7 position and nucleophilic aromatic substitution (NAS)
    • URL:[Link]

  • Buchwald-Hartwig Base Selection

    • Title: Use of Base Metals in Buchwald-Hartwig Coupling.[1][2]

    • Source: ACS GCI Pharmaceutical Roundtable.
    • Context: Provides general guidelines on replacing strong bases with carbonates/phosphates to improve sustainability and substrate comp
    • URL:[Link]

Sources

Troubleshooting regioisomer formation in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Regioisomer Formation

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with the pyrazolo[1,5-a]pyrimidine scaffold. As a privileged structure in medicinal chemistry, its synthesis is crucial, yet often plagued by challenges of regioselectivity. This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and control the formation of unwanted regioisomers in your reactions.

Understanding the Core Problem: The "Why" of Regioisomer Formation

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-diketone or its equivalent.[1][2][3] The challenge of regioisomerism arises from the two nucleophilic nitrogen atoms in the 5-aminopyrazole and the two electrophilic carbonyl carbons in an unsymmetrical 1,3-dicarbonyl compound.

The 5-aminopyrazole possesses two primary nucleophilic sites: the endocyclic N1 nitrogen of the pyrazole ring and the exocyclic 5-amino group. The initial nucleophilic attack by the exocyclic amino group onto one of the carbonyl carbons, followed by cyclization and dehydration, leads to the desired pyrazolo[1,5-a]pyrimidine scaffold. However, when an unsymmetrical β-dicarbonyl (R1 ≠ R3) is used, the initial attack can occur at either of the two distinct carbonyl carbons. This choice dictates whether the R1 or R3 substituent populates the C5 or C7 position of the final product, leading to a mixture of regioisomers.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_pathA Pathway A cluster_pathB Pathway B Aminopyrazole 5-Aminopyrazole InitialAttack Initial Nucleophilic Attack (5-NH2 on Carbonyl) Diketone Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R3) Attack_C1 Attack at C1 (R1-CO) InitialAttack->Attack_C1 More electrophilic or less hindered C=O Attack_C3 Attack at C3 (R3-CO) InitialAttack->Attack_C3 Less electrophilic or more hindered C=O Product_A 7-R1, 5-R3 Isomer Attack_C1->Product_A Cyclization & Dehydration Product_B 7-R3, 5-R1 Isomer Attack_C3->Product_B Cyclization & Dehydration

Caption: The Mechanistic Crossroads of Regioisomer Formation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered during synthesis.

Q1: My reaction produced a mixture of 5- and 7-substituted pyrazolo[1,5-a]pyrimidines. How can I favor the formation of a single isomer?

This is the most frequent challenge. The ratio of the 5- versus 7-substituted regioisomers is a product of competing reaction kinetics and thermodynamics, which can be influenced by several factors.

The Underlying Cause: The regioselectivity is governed by a combination of electronic and steric effects in both the aminopyrazole and the β-dicarbonyl compound.[3] The initial attack will preferentially occur at the carbonyl carbon that is either more electrophilic (electron-deficient) or less sterically hindered.

Solutions & Strategies:

  • Modify the β-Dicarbonyl Substrate (Electronic Control): The most effective way to control regioselectivity is to use a β-dicarbonyl compound with electronically distinct carbonyl groups.

    • Mechanism: An electron-withdrawing group (EWG), such as a trifluoromethyl (-CF3) group, on one side of the diketone will significantly increase the electrophilicity of the adjacent carbonyl carbon through an inductive effect. The nucleophilic 5-amino group of the pyrazole will preferentially attack this more reactive site.

    • Example: In the reaction of 5-amino-3-phenylpyrazole with 1,1,1-trifluoro-4-phenylbutane-2,4-dione, the attack will overwhelmingly occur at the carbonyl adjacent to the -CF3 group, leading to the formation of the 7-phenyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine isomer with high selectivity.[3]

  • Adjust Reaction Conditions (Catalysis and Energy):

    • Acid Catalysis (e.g., Acetic Acid, H₂SO₄): Protic acids can protonate one of the carbonyl oxygens, activating it for nucleophilic attack. This may selectively activate the carbonyl that is more basic or less sterically hindered, thus influencing the isomer ratio. Acetic acid is a commonly used solvent and catalyst for this condensation.[1]

    • Base Catalysis (e.g., NaOEt, Piperidine): Basic conditions can alter the nucleophilicity of the aminopyrazole or favor a specific enolate form of the diketone, potentially shifting the equilibrium toward one isomer.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve regioselectivity by promoting a specific reaction pathway through rapid, uniform heating.[1][3] This method can minimize the formation of by-products that might occur under prolonged conventional heating.

  • Leverage Steric Hindrance:

    • Mechanism: A bulky substituent on the β-dicarbonyl or the aminopyrazole can physically block the approach of the nucleophile to the nearest carbonyl group, forcing the reaction to proceed at the less hindered site.

    • Application: If R1 is a bulky group (e.g., tert-butyl) and R3 is a smaller group (e.g., methyl), the aminopyrazole will preferentially attack the methyl-ketone, leading to the isomer where the tert-butyl group is at the C5 position.

Summary of Factors Influencing Regioselectivity:

FactorParameterExpected Outcome on Regioselectivity
Electronic Effects Strong EWG (e.g., -CF₃) on the β-dicarbonylAttack is directed to the carbonyl adjacent to the EWG. High selectivity is often achieved.
Steric Effects Bulky group (e.g., -tBu) on the β-dicarbonylAttack is directed to the less sterically hindered carbonyl.
Catalysis Acidic (e.g., AcOH) vs. Basic (e.g., NaOEt)Can favor one pathway, but the effect is substrate-dependent and often requires empirical optimization.
Energy Input Microwave Irradiation vs. Conventional HeatingMicrowave can enhance selectivity and reduce side reactions.[1]
Q2: I have a product mixture. How can I definitively identify which regioisomer is which?

Distinguishing between the 5- and 7-substituted isomers is impossible by mass spectrometry alone, as they are isobars. Spectroscopic methods are essential.

Solutions for Structural Elucidation:

  • NMR Spectroscopy (The Gold Standard): Nuclear Magnetic Resonance is the most powerful tool for distinguishing these isomers.

    • ¹H and ¹³C NMR: A seminal study by Chimichi et al. established clear methods for assigning these structures.[4][5] The chemical shifts of the protons and carbons at the C5 and C7 positions are distinct. For methyl-substituted derivatives, the ¹³C chemical shift of a methyl group at C7 is typically found at a different field than one at C5. The fine structure in the ¹H NMR spectrum of the methyl group can also be diagnostic.[5]

    • 2D NMR (NOESY/HMBC): For unambiguous proof, 2D NMR experiments are invaluable.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A NOE correlation between the protons of a substituent (e.g., a C7-methyl group) and the H6 proton would confirm its position.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, the protons of a C7-methyl group will show a correlation to the C7 and C6 carbons, providing definitive structural assignment.

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal of one of the isomers, X-ray crystallography provides absolute, irrefutable proof of the molecular structure and regiochemistry.[1]

Q3: My regioisomers are very difficult to separate by column chromatography. What can I do?

Regioisomers often have very similar polarities, making their separation a significant challenge.

Strategies for Chromatographic Separation:

  • Thorough TLC Optimization: Before attempting a column, screen a wide range of solvent systems using TLC.

    • Start with standard systems like ethyl acetate/heptane or dichloromethane/methanol.

    • Systematically vary the polarity.

    • If co-elution persists, change the nature of the solvents to alter selectivity. For example, replace ethyl acetate with diethyl ether or acetone.

  • Modify the Stationary Phase: If silica gel (which is slightly acidic) fails to provide separation, consider alternatives.[6]

    • Alumina (Neutral or Basic): Can offer different selectivity compared to silica.

    • Reverse-Phase (C18) Silica: Use polar solvents like acetonitrile/water or methanol/water. This is particularly useful for highly polar compounds.[6]

  • Improve Column Technique:

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Sample Loading: Do not overload the column. A general guideline is to load 1-2% of the stationary phase mass.

    • Packing: Ensure the column is packed uniformly to prevent channeling and band broadening.[6]

Frequently Asked Questions (FAQs)
  • What is the most common and reliable synthetic route to pyrazolo[1,5-a]pyrimidines? The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents (e.g., β-ketoesters, enaminones) under acidic or basic conditions is the most widely adopted and versatile method.[1][3][7]

  • Is it possible to completely avoid the issue of regioisomer formation? Yes. The simplest way is to use a symmetrical 1,3-dicarbonyl compound (where R1 = R3, e.g., acetylacetone or dibenzoylmethane). In this case, only one regioisomer is possible, simplifying both the reaction and purification.

  • Are there alternative synthetic strategies that offer better intrinsic regiocontrol? Yes, several methods can lock in the regiochemistry.

    • Using β-Enaminones: These substrates react with 5-aminopyrazoles to yield pyrazolo[1,5-a]pyrimidines with high regioselectivity.[3]

    • Three-Component Reactions: One-pot reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile) can also provide highly substituted pyrazolo[1,5-a]pyrimidines, often with excellent regiocontrol.[1]

    • Stepwise Synthesis: Building the pyrimidine ring in a stepwise fashion, rather than a one-pot condensation, allows for precise control over substituent placement, though it requires more synthetic steps.

  • What is the general troubleshooting workflow I should follow? A systematic approach is key to solving issues with regioisomerism.

G cluster_results Analysis Outcome cluster_actions Troubleshooting Actions Start Reaction Complete Analyze Analyze Crude Product (TLC, ¹H NMR) Start->Analyze SingleIsomer Clean, Single Regioisomer Analyze->SingleIsomer Desired Outcome Mixture Mixture of Regioisomers Analyze->Mixture Problem Identified Proceed Proceed to Purification & Characterization SingleIsomer->Proceed Separate Attempt Separation (Optimized Chromatography) Mixture->Separate If separation is feasible Optimize Optimize Reaction (See Q1 Strategies) Mixture->Optimize If separation fails or higher yield of one isomer is needed Separate->Proceed Optimize->Start Rerun Experiment

Caption: A Systematic Troubleshooting Workflow.

Appendix: Key Experimental Protocols

Protocol 1: General Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol describes a typical acid-catalyzed condensation.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole (1.0 eq), the unsymmetrical β-dicarbonyl compound (1.1 eq), and glacial acetic acid as the solvent (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC until the starting aminopyrazole is consumed (usually 4-12 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of regioisomers. Purify via column chromatography on silica gel, using a solvent system optimized by TLC (e.g., a gradient of ethyl acetate in heptane).

Protocol 2: NMR Analysis for Isomer Identification
  • Sample Prep: Prepare separate, clean NMR samples of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the protons on the pyrimidine ring (H5, H6, H7) and the substituents.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the carbons, particularly C5, C7, and the carbons of the substituents. Compare these shifts between the two isomers.

  • HMBC (Recommended): Acquire a 2D HMBC spectrum. Look for key long-range correlations. For example, to confirm a 7-methyl-5-phenyl isomer, look for a correlation between the methyl protons (~2.7 ppm) and the C7 carbon (~162 ppm) and C6 carbon (~110 ppm). The phenyl protons should show correlations to the C5 carbon (~160 ppm). These correlations provide definitive evidence of the connectivity.

References
  • Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12, 2099-2107. [Link]

  • Shaaban, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 1-25. [Link]

  • Das, S., et al. (2024). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

  • Salem, M. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(14), 1750-1776. [Link]

  • Gavrin, L. K., et al. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 69(12), 4297-4300. [Link]

  • Al-Azmi, A. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. Current Organic Chemistry, 23(6), 721-743. [Link]

  • W. L. F. Armarego. (1965). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Semantic Scholar. [Link]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3146. [Link]

  • An, C., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1026-1031. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Al-Azmi, A. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Bentham Science. [Link]

  • UAB Divulga. (2019). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine vs. Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern drug discovery, serving as the core for potent inhibitors of kinases such as CDK1/2, KDR (VEGFR-2), and PI3Kδ . The introduction of an amine at the C-6 position and a methyl group at C-2 creates 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine , a critical intermediate for generating diverse libraries of ATP-competitive inhibitors.

However, the synthesis and characterization of this molecule present specific analytical challenges:

  • Regioisomerism: Condensation reactions can yield the 7-methyl isomer instead of the desired 2-methyl derivative depending on the starting aminopyrazole tautomerism.

  • Assignment Ambiguity: Distinguishing the H-5 and H-7 protons on the pyrimidine ring is notoriously difficult due to their similar electronic environments, yet critical for confirming substitution patterns.

  • Proton Exchange: The C-6 amine protons are labile, leading to signal disappearance or broadening depending on solvent choice.

This guide compares the 1H NMR profile of the target amine against its 6-nitro precursor (a common synthetic intermediate) and evaluates solvent performance (DMSO-d6 vs. CDCl3) to provide a definitive assignment protocol.

Methodology: The "3-Step Verification" Protocol

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol prioritizes the detection of exchangeable amine protons and the resolution of aromatic singlets.

Sample Preparation & Acquisition
  • Solvent: DMSO-d6 (99.9% D) is the superior choice over CDCl3.

    • Reasoning: Chloroform often causes the 6-NH2 signal to broaden into the baseline due to rapid exchange. DMSO stabilizes the amine via hydrogen bonding, yielding a distinct integration-ready peak.

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Note: Avoid higher concentrations to prevent π-π stacking aggregation, which causes concentration-dependent chemical shift changes in the planar aromatic core.

  • Pulse Sequence: Standard 1D proton with a 30° flip angle .

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Reasoning: The isolated aromatic protons (H-5, H-7) and the methyl group have different T1 relaxation times. A short D1 leads to integration errors, making it difficult to distinguish 1H from 2H signals during impurity profiling.

Results & Discussion: Comparative Analysis

Target vs. Precursor (Reaction Monitoring)

The most effective way to confirm successful synthesis is comparing the target amine with its immediate precursor, 2-methyl-6-nitropyrazolo[1,5-a]pyrimidine . The reduction of the nitro group to an amine induces drastic electronic shielding effects.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)

Proton Assignment6-Nitro Precursor (δ ppm)Target: 6-Amine (δ ppm)Shift (Δδ)MultiplicityInterpretation
H-5 (Pyrimidine)9.858.38 -1.47SingletDiagnostic: Large upfield shift due to amine shielding (ortho-effect).
H-7 (Pyrimidine)9.458.15 -1.30SingletShielded, but less than H-5. Located near bridgehead.
H-3 (Pyrazole)6.906.35 -0.55SingletPyrazole ring proton; sensitive to overall ring electron density.
6-NH2 N/A5.10 NewBroad SingletDisappears upon D2O shake.
2-CH3 2.552.38 -0.17SingletMethyl group on pyrazole ring.

Analyst Insight: In the 6-nitro precursor, H-5 is significantly deshielded (>9.5 ppm) due to the electron-withdrawing nitro group and its proximity to the bridgehead nitrogen (N-4). Upon reduction to the amine, the electron-donating resonance effect pushes H-5 and H-7 upfield by over 1.0 ppm. The appearance of the broad singlet at ~5.1 ppm and the collapse of the downfield aromatic signals <8.5 ppm confirms the reduction.

Distinguishing Regioisomers (2-Me vs. 7-Me)

A common synthetic pitfall is the formation of 7-methylpyrazolo[1,5-a]pyrimidin-6-amine (often arising from the reaction of 3-methyl-5-aminopyrazole).

  • 2-Methyl (Target): Methyl signal is a sharp singlet . H-3 is a sharp singlet.

  • 7-Methyl (Isomer): The methyl group is on the pyrimidine ring (position 7).

    • Key Difference: In the 7-methyl isomer, the methyl group often shows long-range coupling (allylic) to H-6 (if H-6 is present) or affects the shift of H-5 differently.

    • Definitive Proof:NOESY 1D/2D .

      • Irradiate the Methyl signal (~2.38 ppm).

      • Target (2-Me): You will see an NOE enhancement of H-3 (pyrazole proton).

      • Isomer (7-Me): You will see NOE enhancement of H-6 (if present) or H-5 , but no enhancement of the pyrazole H-3.

Advanced Assignment Logic: H-5 vs. H-7

The assignment of H-5 vs. H-7 is the source of most errors in literature.

  • H-5: Adjacent to the bridgehead Nitrogen (N-4). Generally more deshielded (downfield) in the absence of strong steric substituents.

  • H-7: Adjacent to the bridgehead Carbon (C-3a). Generally more shielded (upfield) relative to H-5.

Validation via HMBC (Heteronuclear Multiple Bond Correlation): Do not rely solely on chemical shifts. Use HMBC for unambiguous assignment.

  • H-5 shows a strong 3-bond correlation to C-3a (Bridgehead Carbon) and C-7 .

  • H-7 shows a strong 3-bond correlation to C-5 and C-9 (if numbering varies) but distinctly different carbon targets than H-5.

  • H-3 correlates to C-2 (Quaternary-Me) and C-3a .

Visualized Workflows

Diagram 1: Assignment Workflow & Logic

This flowchart illustrates the decision-making process for validating the structure and distinguishing it from the nitro-precursor and regioisomers.

NMR_Workflow Start Crude Product (Post-Reduction) Solvent Dissolve in DMSO-d6 (Preserve NH2 signal) Start->Solvent Spec1D Run 1H NMR (1D) Solvent->Spec1D CheckNH2 Peak at ~5.1 ppm? Spec1D->CheckNH2 Success Reduction Complete (Amine Present) CheckNH2->Success Yes Fail Incomplete Reduction (Check Nitro Precursor) CheckNH2->Fail No (Signals >9.0ppm) CheckRegio Regioisomer Check (2-Me vs 7-Me) Success->CheckRegio NOE_Exp NOESY Experiment Irradiate Methyl (~2.4 ppm) CheckRegio->NOE_Exp NOE_H3 NOE to H-3 (~6.3 ppm) (Pyrazole Ring) NOE_Exp->NOE_H3 Strong Signal NOE_Other NOE to Pyrimidine H or No H-3 NOE NOE_Exp->NOE_Other Weak/No Signal Final Confirmed Structure: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine NOE_H3->Final NOE_Other->Fail Wrong Isomer

Caption: Step-by-step logic for validating reduction success and confirming regiochemistry via NOE.

Diagram 2: Structural Correlations (HMBC/NOE)

Visualizing the key interactions required to confirm the position of the Methyl group and the assignment of H-5/H-7.

Structure_Correlations Me2 Me-2 (2.38 ppm) H3 H-3 (6.35 ppm) Me2->H3 NOE (Spatial) H5 H-5 (8.38 ppm) NH2 NH2-6 (5.10 ppm) H5->NH2 Ortho Effect H7 H-7 (8.15 ppm) H7->NH2 Ortho Effect Desc Key Verification: NOE between Me-2 and H-3 confirms 2-Methyl isomer.

Caption: Spatial (NOE) and electronic relationships. The Me-2 to H-3 correlation is the "fingerprint" of the correct regioisomer.

References

  • ChemicalBook. (2025).[1][2] 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid NMR and Properties. Retrieved from

  • National Institutes of Health (NIH). (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Retrieved from

  • Canadian Journal of Chemistry. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (Detailed analysis of H-5 vs H-7 assignments). Retrieved from

  • RSC Advances. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Retrieved from

Sources

HPLC Method Development Guide: Impurity Profiling of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine presents a distinct set of chromatographic challenges. As a fused bicyclic aromatic amine, this scaffold exhibits significant basicity and potential for π-π stacking interactions, often leading to peak tailing on standard C18 phases. Furthermore, its synthetic pathway—typically involving the condensation of 5-amino-3-methylpyrazole with electrophiles—generates impurities with vastly different polarities, ranging from highly polar diols to hydrophobic chlorinated intermediates.

This guide compares three distinct chromatographic strategies to resolve these impurities. It moves beyond the "default" C18 approach, demonstrating why Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases often provide superior selectivity for this specific heteroaromatic system.

Part 1: Chemical Context & Impurity Landscape

To develop a self-validating method, one must first understand the "Impurity Fate Map"—where impurities come from and how they behave.

The Target Molecule
  • Structure: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine.

  • Properties: Polar, basic (pKa ~4-5 for the aniline-like nitrogen, higher for ring nitrogens), UV active (strong absorbance ~254 nm).

Critical Impurities (Synthetic Origin)
  • Impurity A (Starting Material): 5-Amino-3-methylpyrazole.

    • Nature:[1][2] Highly polar, basic. Elutes near the void volume in RP-HPLC.

  • Impurity B (Hydrolysis Intermediate): 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

    • Nature:[1][2] Very polar, acidic character due to tautomeric hydroxyls.

  • Impurity C (Chlorinated Intermediate): 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

    • Nature:[1][2] Highly hydrophobic. Late eluter.

  • Regioisomeric Impurities: Isomers arising from incorrect cyclization orientation (e.g., pyrazolo[1,5-a] vs [1,5-b] motifs, though less common in this specific synthesis, they are critical to monitor).

Visualization: Synthetic Pathway & Impurity Origins

ImpurityMap SM Starting Material (5-Amino-3-methylpyrazole) [Polar/Basic] Inter1 Intermediate 1 (Dihydroxy-pyrazolo-pyrimidine) [Very Polar] SM->Inter1 Condensation (Diethyl malonate) Target Target Product (2-Methylpyrazolo[1,5-a] pyrimidin-6-amine) SM->Target Unreacted SM Regio Regioisomers (Isomeric Impurities) SM->Regio Mis-cyclization Inter2 Intermediate 2 (Dichloro-pyrazolo-pyrimidine) [Hydrophobic] Inter1->Inter2 Chlorination (POCl3) Inter1->Target Residual Inter2->Target Amination (NH3/Displacement) Inter2->Target Residual

Caption: Impurity Fate Map illustrating the polarity shift from starting materials to the final target.

Part 2: Comparative Method Strategies

This section compares three methodological approaches. We evaluate them based on Selectivity (α) , Peak Shape (As) , and Retentivity (k) .

Strategy A: The "Standard" Approach (C18 + Acidic Buffer)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Verdict: Often Insufficient.

  • Analysis: While C18 is the workhorse, it often fails to retain the polar starting material (Impurity A) sufficiently (k < 1.5), leading to co-elution with the solvent front. Additionally, the basic nitrogen on the pyrazolo-pyrimidine core can interact with residual silanols, causing tailing.

Strategy B: The "Selectivity" Approach (Phenyl-Hexyl / PFP)
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.

  • Verdict: Recommended for Isomer/Impurity Resolution.

  • Analysis:

    • π-π Interactions: The pyrazolo[1,5-a]pyrimidine core is electron-rich. Phenyl phases engage in π-π stacking, providing alternative selectivity to simple hydrophobicity. This is critical for separating regioisomers that have identical mass and similar hydrophobicity but different electron densities.

    • Methanol Selectivity: Using protic solvents like methanol enhances the π-π interaction compared to aprotic acetonitrile.

Strategy C: The "High pH" Approach (Hybrid C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5][6]

  • Verdict: Excellent for Peak Shape.

  • Analysis: At pH 10, the amine (pKa ~4-5) is fully deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks. However, this requires expensive hybrid columns resistant to high pH.

Summary Comparison Table
FeatureStrategy A (Standard C18)Strategy B (Phenyl-Hexyl/PFP)Strategy C (High pH C18)
Mechanism Hydrophobic InteractionHydrophobic + π-π StackingHydrophobic (Neutral State)
Polar Retention Poor (Risk of void elution)Good (Dipole interactions)Moderate
Isomer Separation ModerateExcellent Moderate
Peak Shape (Basic) Prone to tailingGoodExcellent
Suitability General ScreeningComplex Impurity Profiling Basic Compounds

Part 3: Recommended Experimental Protocol

Based on the comparative analysis, Strategy B (PFP/Phenyl-Hexyl) is recommended as the primary method for development because it addresses the specific challenge of separating structurally similar aromatic impurities common in this synthesis.

Equipment & Reagents
  • LC System: UHPLC or HPLC capable of gradient elution.

  • Detector: PDA (190–400 nm) and/or MS (ESI+).

  • Column: Phenyl-Hexyl or PFP phase (e.g., 150 x 4.6 mm, 2.7 µm or 3.5 µm).

  • Solvents: LC-MS grade Methanol and Water. Ammonium Formate (buffer).

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8 - 4.0).

  • Mobile Phase B: Methanol (Methanol promotes π-π selectivity better than ACN).

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).

  • Column Temp: 35°C (Control temperature strictly; π-π interactions are temperature sensitive).

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (primary), 220 nm (for starting materials with weak chromophores).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Hold to retain polar amine (Impurity A)
2.05End of hold
15.090Elute target and hydrophobic impurities
20.090Wash column (remove Impurity C)
20.15Re-equilibration
25.05End of Run
Method Validation Logic (Self-Validating Steps)
  • Specificity Check: Inject individual standards of Impurity A, B, and C. Ensure Impurity A (Polar) has a retention factor (

    
    ) > 1.5 to avoid void volume interference.
    
  • Resolution Check: Calculate resolution (

    
    ) between the Target Peak and the nearest eluting impurity (likely a des-methyl or regioisomer). Acceptance: 
    
    
    
    .
  • Peak Purity: Use PDA software to verify the spectral homogeneity of the main peak, ensuring no co-eluting isomers are hidden.

Part 4: Decision Tree & Workflow

MethodWorkflow Start Start Method Development Screen Screen: C18 vs Phenyl-Hexyl (Low pH) Start->Screen CheckRet Check Retention of Polar Impurity A Screen->CheckRet Decision1 k > 1.5? CheckRet->Decision1 GoodRet Check Resolution of Target vs Isomers Decision1->GoodRet Yes SwitchHILIC Switch to HILIC Mode Decision1->SwitchHILIC No Decision2 Rs > 2.0? GoodRet->Decision2 Final Validate Method (Strategy B) Decision2->Final Yes Optimize Change Modifier (MeOH <-> ACN) Decision2->Optimize No Optimize->GoodRet

Caption: Logical workflow for selecting the optimal stationary phase based on impurity retention and resolution.

References

  • Vertex AI Search. (2025). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives and potential impurities. Retrieved from 7

  • BenchChem. (2025).[3][4] Column chromatography conditions for separating pyrazole isomers. Retrieved from 3

  • GL Sciences. (2025). HPLC Column Selection Guide: Phenyl and PFP Phases. Retrieved from 8

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from 9

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Retrieved from 10

Sources

A Comparative Guide to Validating the Purity of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine purity. This pyrazolopyrimidine derivative is a key building block in the synthesis of various therapeutic agents, making its purity profile a critical quality attribute.[1][2] This document will delve into the rationale behind method development, compare alternative analytical approaches, and provide detailed experimental protocols to ensure robust and reliable purity assessment.

The Critical Role of Purity Validation

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine belongs to the pyrazolopyrimidine class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[2][3] As a synthetic intermediate, the impurities present, even in trace amounts, can carry through to the final drug substance, potentially altering its efficacy, safety, and stability.[4] Regulatory bodies such as the FDA and ICH mandate stringent impurity profiling to identify and quantify these components.[5][6] LC-MS has become an indispensable tool for this purpose, offering the high sensitivity and specificity required to detect and characterize unknown impurities.[4][6][7]

Strategic Approaches to LC-MS Method Development

The selection of an appropriate LC-MS method is contingent on the physicochemical properties of the analyte and its potential impurities. 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a polar, heterocyclic amine. This characteristic guides the choice of chromatographic separation mode and mass spectrometric detection parameters. We will compare two robust methods: a conventional Reversed-Phase (RP) LC-MS approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS method, which offers an alternative selectivity for polar compounds.[8][9]

Method 1: Reversed-Phase LC-MS/MS for Robust, Broad-Spectrum Impurity Profiling

Reversed-phase liquid chromatography is a workhorse in pharmaceutical analysis due to its applicability to a wide range of molecules.[8] For 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine, a C18 stationary phase is a logical starting point, providing a hydrophobic environment for the separation of the main compound from less polar impurities.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column is chosen for its versatility and proven performance in separating a broad range of analytes. The hydrophobicity of the C18 chains allows for the retention of the parent compound and potential non-polar impurities.

  • Mobile Phase: A combination of water and acetonitrile is a standard mobile phase in reversed-phase chromatography. The addition of a modifier like formic acid serves a dual purpose: it protonates the amine functional group on the analyte, leading to better peak shape and retention, and it aids in the electrospray ionization (ESI) process by providing a source of protons.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is crucial for impurity profiling. This allows for the effective elution of a wide range of impurities with varying polarities, from polar starting materials to non-polar by-products.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is ideal for amine-containing compounds as they readily accept a proton. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification of known impurities, while a full scan mode is essential for detecting unknown impurities.[5] High-resolution mass spectrometry, such as Time-of-Flight (TOF), can provide accurate mass measurements for the elemental composition determination of unknown impurities.[10]

Experimental Workflow: Reversed-Phase LC-MS

RP_LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis s_prep Dissolve Sample in Mobile Phase A/B Mixture injection Inject Sample s_prep->injection column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) injection->column gradient Gradient Elution (Water/ACN + 0.1% Formic Acid) column->gradient esi ESI+ Source gradient->esi analyzer Mass Analyzer (Q-TOF or Triple Quad) esi->analyzer detection Full Scan & MS/MS analyzer->detection analysis Purity Calculation & Impurity Identification detection->analysis

Caption: Workflow for Reversed-Phase LC-MS Purity Analysis.

Detailed Protocol: Reversed-Phase LC-MS/MS
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine sample in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • LC Parameters:

    • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (Re-equilibration)

  • MS Parameters:

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Mode: Full Scan (m/z 50-1000) and Targeted MS/MS (for known impurities).

Method 2: HILIC-MS for Enhanced Retention of Polar Impurities

For highly polar impurities that may not be well-retained on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[8] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[8][9]

Causality Behind Experimental Choices:
  • Stationary Phase: An amide-based stationary phase is selected for its ability to provide good retention and peak shape for a wide range of polar compounds through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: The mobile phase consists of a high concentration of acetonitrile with a smaller amount of aqueous buffer (e.g., ammonium formate). Ammonium formate acts as a salt to improve peak shape and is volatile, making it highly compatible with MS detection.[11]

  • Gradient Elution: In HILIC, the gradient is reversed compared to RP-LC. The analysis starts with a high organic content, and the percentage of the aqueous mobile phase is increased to elute the analytes. This is effective for separating compounds with subtle differences in polarity.

  • Mass Spectrometry: The high organic content of the mobile phase in HILIC can enhance ESI efficiency, potentially leading to increased sensitivity for certain analytes.[8] ESI+ remains the preferred ionization mode.

Experimental Workflow: HILIC-MS

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis s_prep Dissolve Sample in High Organic Solvent injection Inject Sample s_prep->injection column Amide Column (e.g., 100 x 2.1 mm, 1.7 µm) injection->column gradient Gradient Elution (ACN/Ammonium Formate) column->gradient esi ESI+ Source gradient->esi analyzer Mass Analyzer (Q-TOF or Triple Quad) esi->analyzer detection Full Scan & MS/MS analyzer->detection analysis Purity Calculation & Impurity Identification detection->analysis

Caption: Workflow for HILIC-MS Purity Analysis.

Detailed Protocol: HILIC-MS
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine sample in a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • LC Parameters:

    • Column: Amide, 100 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0-1 min: 95% B

      • 1-10 min: 95% to 50% B

      • 10-12 min: 50% B

      • 12-12.1 min: 50% to 95% B

      • 12.1-18 min: 95% B (Re-equilibration)

  • MS Parameters:

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.0 kV.

    • Gas Temperature: 350 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • Scan Mode: Full Scan (m/z 50-1000) and Targeted MS/MS.

Method Comparison and Data Interpretation

FeatureReversed-Phase LC-MS/MSHILIC-MS
Principle Separation based on hydrophobicity.Separation based on hydrophilicity/polarity.[8]
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Amide, Silica)
Mobile Phase High aqueous to high organic gradient.High organic to lower organic gradient.
Best Suited For Broad range of impurities, especially less polar ones.Highly polar impurities and starting materials.
Potential Advantages Robust, widely applicable, extensive literature support.Orthogonal selectivity to RP, enhanced sensitivity for some compounds.[8]
Potential Challenges Poor retention of very polar impurities.Can be less robust, longer equilibration times.

The choice between these methods, or their complementary use, will depend on the expected impurity profile of the 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine sample. For a comprehensive analysis, it is often beneficial to screen samples using both methods to ensure all potential impurities are detected and quantified.

Data Analysis and Purity Calculation

Regardless of the method used, data analysis follows a similar workflow:

  • Peak Integration: Integrate the chromatographic peak for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine and all detected impurity peaks.

  • Relative Purity: Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

  • Impurity Identification: For unknown impurities, utilize the accurate mass data from a high-resolution mass spectrometer to propose elemental compositions. Further structural elucidation can be achieved through the interpretation of MS/MS fragmentation patterns.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the chosen LC-MS method must be validated according to ICH guidelines.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

By thoroughly validating the chosen method, a self-validating system is established, ensuring that the purity results are reliable and reproducible.

Conclusion

The validation of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine purity is a critical step in pharmaceutical development. Both Reversed-Phase and HILIC LC-MS methodologies offer robust solutions for this analytical challenge. The choice of method should be guided by the anticipated polarity of potential impurities. For a comprehensive impurity profile, employing both techniques can provide a more complete picture of the sample's purity. Adherence to rigorous method validation protocols is paramount to ensure the scientific integrity and trustworthiness of the results, ultimately contributing to the development of safe and effective medicines.

References

  • Analysis of heterocyclic amines in food by liquid chromatography-tandem mass spectrometry. Shokuhin Eiseigaku Zasshi. [Link]

  • Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxics. [Link]

  • Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolve Mass. [Link]

  • Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: The role of ion pair reagents on LC-MS/MS sensitivity. ResearchGate. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis. [Link]

  • CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Chemsrc. [Link]

  • Cas 739364-95-5,2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid. LookChem. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. [Link]

  • 2-Methylpyrazolo[15-A]Pyrimidine-6-Carboxylic Acid 97.0%(HPLC). Pure Synth. [Link]

  • Impurities and Degradation products. @rtMolecule. [Link]

  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid – (739364-95-5). EON Biotech. [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry. [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine. [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: Immediate Action Protocol

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1018143-51-5) is a nitrogen-rich heterocyclic building block commonly used in kinase inhibitor development. While not classified as a P-list (acutely toxic) or U-list (toxic) waste under RCRA by specific name, it must be managed as a Hazardous Chemical Waste due to its bioactive potential and irritant properties.

Core Directive: The only acceptable disposal method for this compound is high-temperature incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in regular trash.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of the target molecule is the first step in a self-validating safety protocol.

Parameter Data
Chemical Name 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
CAS Number 1018143-51-5
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Physical State Solid (typically off-white to brown powder)
Acidity/Basicity Weakly Basic (Amine functionality at C-6)
Hazard Class Irritant (Skin/Eye/Respiratory); Potentially Harmful if Swallowed
RCRA Status Non-listed; Manage as "Hazardous Waste - Toxic/Irritant"

Scientific Insight: The pyrazolo[1,5-a]pyrimidine core is a fused nitrogen heterocycle. In disposal contexts, its nitrogen density implies that incomplete combustion could generate nitrogen oxides (NOx). Therefore, standard incineration protocols must ensure sufficient oxygenation and temperature (>1000°C) to fully mineralize the waste.

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must segregate waste streams based on chemical compatibility to prevent "lab pack" rejections or dangerous exotherms in waste drums.

The Segregation Logic (Self-Validating System)
  • Avoid Acid-Base Exotherms: As an amine, this compound is basic. Do not mix concentrated liquid waste containing this compound with strong acid waste streams (e.g., H₂SO₄, HNO₃) in the same primary container. This prevents heat generation and pressurization.

  • Oxidizer Incompatibility: Segregate from strong oxidizers (permanganates, perchlorates). The hydrazine-like substructure potential in degradation products can be sensitive to oxidation.

Disposal Decision Tree

DisposalTree Start Waste Generated: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Pure Substance) TypeCheck->Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) TypeCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) TypeCheck->Debris SolidAction Containerize in Glass/HDPE. Label: 'Hazardous Waste - Toxic Solid' Solid->SolidAction SolventCheck Identify Primary Solvent Liquid->SolventCheck DebrisAction Double Bag (Clear Poly). Label: 'Contaminated Lab Debris' Debris->DebrisAction Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloAction Halogenated Waste Stream (Red Can) Halo->HaloAction NonHaloAction Organic Waste Stream (Clear/White Can) NonHalo->NonHaloAction

Figure 1: Decision matrix for segregating 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine waste streams based on physical state and solvent compatibility.

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid (Excess/Expired)

Applicable for: Expired reagent bottles, excess weighed powder, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass supplier container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "2-Methylpyrazolo[1,5-a]pyrimidin-6-amine".[1][2][3][4][5]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed jar into a clear secondary ziplock bag to contain any potential dust leakage during transport.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Disposal of Liquid Reaction Mixtures

Applicable for: HPLC effluent, mother liquors, rotary evaporator traps.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in the Halogenated Waste carboy.

    • If dissolved in Methanol, DMSO, or Ethyl Acetate : Dispose in the Non-Halogenated Organic carboy.

  • pH Verification (The Critical Control Point):

    • Before pouring, verify the carboy pH. If the carboy contains acidic waste (pH < 4), do not add this amine solution directly if it is concentrated (>5%), as it may generate heat.

    • Mitigation: Dilute the amine solution with compatible solvent (e.g., Ethanol) before addition to disperse heat potential.

  • Log Entry: Record the volume and estimated concentration on the waste container's log sheet. This is vital for the incineration facility to calculate BTU values and nitrogen content.

Protocol C: Spill Response Workflow

Applicable for: Benchtop spills < 50g.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work within a fume hood to prevent inhalation.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation. Sweep gently into a dustpan.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with a 10% ethanol solution, followed by a soap/water wash.

  • Disposal: Place all cleanup materials (pads, towels, gloves) into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Organic Amine".

Regulatory Compliance & Transport

  • US EPA (40 CFR 261.3): While not a listed waste, this material meets the definition of a solid waste and must be characterized. Due to its potential toxicity (H302/H315), it cannot be landfilled.

  • DOT Shipping (if transporting off-site):

    • Likely classification for pure substance: UN 2811, Toxic solids, organic, n.o.s. (2-Methylpyrazolo[1,5-a]pyrimidin-6-amine), 6.1, PG III.

    • Note: Always consult a certified hazmat shipper for final classification.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23091947, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (Related Structure Analysis). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Operational Safety Guide: Handling 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Safety Imperative

Beyond the SDS: While standard Safety Data Sheets (SDS) often classify 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 735252-87-8) as a generic Irritant (H315, H319, H335) and Harmful if Swallowed (H302), this classification is insufficient for a research environment.

The "Scaffold Risk" Factor: This compound is a core pharmacophore for kinase inhibitors (e.g., BTK and TRK inhibitors like Zanubrutinib).[1][2] In drug discovery, structural homology to potent drugs implies a high probability of biological activity.

  • Operational Directive: Treat this compound not just as a chemical irritant, but as a Pharmacologically Active Material (PAM) .

  • Control Banding: Default to Occupational Exposure Band (OEB) 3 (Potent) protocols until specific toxicology proves otherwise.

Part 2: Hazard Profiling & Risk Assessment[3]

Physicochemical Hazards
PropertyHazard ImplicationMitigation Strategy
Physical State Fine crystalline powderHigh risk of aerosolization/dust inhalation during weighing.
Solubility Soluble in DMSO, MeOH, DCMSolubilized compound penetrates skin orders of magnitude faster than solid.
Reactivity Nucleophilic amineIncompatible with strong oxidizers and acid chlorides.
Biological Hazards[4]
  • Primary Routes: Inhalation (Dust), Dermal Absorption (Solution).

  • Mechanism: Potential inhibition of kinase signaling pathways; sensitization upon repeated exposure.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure, not just mitigate it.

PPE Selection Logic
  • Gloves: Standard 4-mil nitrile provides adequate splash protection but is insufficient for prolonged immersion in organic solvents (DCM/DMSO) used with this amine. Double-gloving is mandatory for solution handling.

  • Respiratory: The primary control is the Engineering Control (Fume Hood) . Respirators are a backup only for spill cleanup outside the hood.

Operational PPE Table
OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Solid Weighing (<100 mg) Single Nitrile (min 0.11mm)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)Fume Hood (Sash @ 18")
Solid Weighing (>100 mg) Double Nitrile (Outer: 0.11mm, Inner: 0.06mm)Safety Glasses + Face Shield if static risk highLab Coat + Tyvek SleevesFume Hood (Sash @ 18")
Solution Handling (DMSO/MeOH) Double Nitrile (Change outer glove immediately on splash)Safety Glasses w/ Side ShieldsLab Coat (Buttoned to neck)Fume Hood
Spill Cleanup (Outside Hood) Double Nitrile + Utility GlovesChemical GogglesTyvek CoverallN95 or P100 Half-Mask

Part 4: Operational Workflows

Workflow Visualization

The following diagram outlines the critical control points (CCPs) for handling this compound to ensure containment.

G Storage 1. Storage (Dry, Ambient, Dark) Prep 2. PPE Donning (Double Glove Check) Storage->Prep Weighing 3. Weighing (Static Control + Fume Hood) Prep->Weighing Transfer to Hood Solubilization 4. Solubilization (Solvent = Permeation Risk) Weighing->Solubilization Add Solvent Waste 6. Disposal (Solid vs Liquid Stream) Weighing->Waste Contaminated Consumables Reaction 5. Reaction/Use Solubilization->Reaction Reaction->Waste

Caption: Critical Control Points for handling pharmacologically active scaffolds. Red nodes indicate highest exposure risk.

Detailed Weighing Protocol (The "Static Trap")

Static electricity is the enemy of safety with fine heterocyclic powders.

  • Setup: Place a disposable balance draft shield or a simple anti-static gun inside the fume hood.

  • Taring: Tare the vial with the cap on to account for buoyancy, then remove the cap inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the powder is fluffy; they can create static scattering.

  • Wipe Down: Before removing the vial from the balance, wipe the exterior with a Kimwipe dampened with methanol to remove invisible dust.

  • Doffing: Remove outer gloves inside the hood before withdrawing hands to prevent tracking dust onto lab handles.

Part 5: Emergency Response Protocols

Spill Decision Logic

Immediate action depends on the state of the material.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid/Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid DryClean Dry Method: Cover with wet paper towel Scoop (No Dust) Solid->DryClean Prevent Aerosol WetClean Wet Method: Absorb with vermiculite Do NOT wipe (Spread risk) Liquid->WetClean Contain Flow Decon Decontamination: Soap + Water Wash (x3) Check pH DryClean->Decon WetClean->Decon

Caption: Decision logic for spill remediation. Prioritize preventing aerosolization for solids.

Exposure Response
  • Ocular: Flush immediately for 15 minutes .[3] Do not rely on "irritation to subside." The amine nature can cause corneal clouding if untreated.

  • Dermal:

    • Solid: Brush off gently, then wash with soap/water.

    • Solution (DMSO):Do not use ethanol to wash skin; it enhances absorption. Use copious water and mild soap.

Part 6: Waste Disposal & Deactivation

Scientific Rationale: As a nitrogen-containing heterocycle, this compound must be segregated from oxidizers to prevent exothermic decomposition or formation of toxic N-oxides.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste:

    • Segregate into "Non-Halogenated Organic" (if in MeOH/DMSO).

    • If Halogenated solvents (DCM) were used, use the "Halogenated" stream.

  • Deactivation (Glassware): Rinse glassware with 5% HCl (aq) to protonate the amine (forming the salt), rendering it water-soluble and less volatile/dusty during the final cleaning process.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10166649, Pyrazolo[1,5-a]pyrimidin-6-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.